Maltopentaose hydrate
Description
Structure
2D Structure
Properties
CAS No. |
123333-77-7 |
|---|---|
Molecular Formula |
C30H54O27 |
Molecular Weight |
846.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1 |
InChI Key |
BADXJDLPQWRZFL-NZYQVXNASA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Synonyms |
MALTOPENTAOSE HYDRATE |
Origin of Product |
United States |
Foundational & Exploratory
Maltopentaose Hydrate: A Comprehensive Technical Guide on Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltopentaose, a maltooligosaccharide consisting of five α-1,4-linked glucose units, is a compound of increasing interest in various scientific and industrial fields. In its hydrated form, Maltopentaose hydrate presents specific physicochemical characteristics that are crucial for its application in research, diagnostics, and as a potential prebiotic. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its primary biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for researchers.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
| Molecular Formula | C30H54O27 | [1] |
| Molecular Weight | 846.7 g/mol | [1] |
| CAS Number | 123333-77-7 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >168 °C (decomposes) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Temperature |
| Water | 50 g/L | Not specified |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not specified |
| Methanol | Slightly soluble | Not specified |
Table 3: Optical Properties of this compound
| Parameter | Value | Conditions |
| Specific Rotation [α]D | +176.4° | c=1, H2O, 25 °C |
Table 4: Spectroscopic Data for Maltopentaose
| Technique | Key Observables (Predicted/Reported) |
| ¹H NMR (D₂O) | Complex spectrum with overlapping signals for ring protons. Anomeric protons (H-1) typically resonate in the δ 4.5-5.5 ppm region. |
| ATR-IR (Solid) | Broad O-H stretching band (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex "fingerprint" region (below 1500 cm⁻¹) with characteristic C-O and C-C stretching and bending vibrations of the glycosidic linkages and pyranose rings. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Determination of Melting Point
The melting point of this compound, which is more accurately a decomposition temperature, can be determined using a capillary melting point apparatus (e.g., Mel-Temp).
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp rate (1-2 °C/minute) near the melting range.
-
Observation: The temperature at which the solid begins to melt (onset) and the temperature at which it completely becomes liquid (or decomposes, as indicated by charring) are recorded as the melting range.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined using a gravimetric method.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: A known volume of the clear supernatant is transferred to a pre-weighed container and the water is evaporated to dryness under vacuum. The weight of the remaining solid is determined, and the solubility is calculated in g/L.
Measurement of Specific Optical Rotation
The specific rotation of this compound is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in deionized water.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (deionized water).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in dm). The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (t).
-
Calculation: The specific rotation [α]Dt is calculated using Biot's Law: [α]Dt = α / (l × c)
Spectroscopic Analysis
a) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in deuterium oxide (D₂O).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or a residual solvent peak). The complex spectrum is analyzed to identify the signals corresponding to the anomeric protons and other protons of the glucose units.
b) Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Methodology:
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: The ATR-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) and their corresponding functional groups are identified.
Biological Activity: Prebiotic Effect of Maltopentaose
This compound is not known to be a direct signaling molecule in human cellular pathways. Instead, its primary biological activity is as a prebiotic.[2][3] It selectively promotes the growth and activity of beneficial microorganisms in the gut, particularly Bifidobacteria.[2]
Mechanism of Action
Undigested maltopentaose reaches the colon, where it is fermented by the gut microbiota.[4] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2][4] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, modulating the immune system, and influencing gut-brain axis communication.[5][6][7]
Caption: Prebiotic fermentation of Maltopentaose by gut microbiota.
Conclusion
This compound is a well-characterized oligosaccharide with defined physicochemical properties. Its primary biological role as a prebiotic, mediated through fermentation by the gut microbiota to produce beneficial short-chain fatty acids, makes it a compound of significant interest for applications in functional foods, dietary supplements, and pharmaceutical formulations aimed at modulating the gut microbiome for improved health. The experimental protocols provided in this guide offer a foundation for the accurate characterization of this and similar carbohydrate-based molecules.
Caption: Workflow for the physicochemical analysis of this compound.
References
- 1. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]
- 6. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Enzymatic Synthesis of Maltopentaose Hydrate from Starch
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic synthesis of maltopentaose hydrate from starch, a crucial process for obtaining high-purity maltooligosaccharides for research and pharmaceutical applications. Maltopentaose, an oligosaccharide composed of five α-1,4 linked glucose units, serves as a valuable substrate for studying enzyme kinetics and has potential applications in drug delivery and formulation.[1][2] This document provides a comprehensive overview of the methodologies, from starch pretreatment to the final purification and analysis of this compound, supported by quantitative data and visual workflows.
Overview of the Synthesis Pathway
The enzymatic conversion of starch into this compound is a multi-step process that begins with the solubilization and partial hydrolysis of starch, followed by a specific enzymatic reaction to produce maltopentaose, and concludes with purification and analysis of the final product. The overall workflow is depicted below.
Figure 1: General workflow for the enzymatic synthesis of this compound from starch.
Starch Pretreatment
The initial step in the process is the pretreatment of starch to make it more accessible to enzymatic action. This typically involves gelatinization and liquefaction to reduce the viscosity of the starch slurry and break down the complex starch molecules into smaller dextrins.
Experimental Protocol: Dilute Acid Pretreatment
This method utilizes dilute acid and heat to hydrolyze starch.
-
Preparation of Starch Slurry: Prepare a 5-15% (w/v) starch solution in distilled water.
-
Acidification: Add sulfuric acid to the slurry to a final concentration of 0.5-1% (v/v).
-
Hydrolysis: Heat the acidified slurry to a temperature between 130°C and 150°C for 30-60 minutes.[3]
-
Neutralization: Cool the mixture and neutralize it with a suitable base (e.g., NaOH) to the optimal pH for the subsequent enzymatic reaction.
Enzymatic Synthesis of Maltopentaose
The core of the synthesis is the enzymatic conversion of pretreated starch into maltopentaose. This is typically achieved using a maltopentaose-forming amylase.
Key Enzymes and Their Characteristics
Several enzymes can be employed for the synthesis of maltopentaose. The choice of enzyme will depend on the desired yield, purity, and process conditions.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Maltopentaose-forming Amylase | Bacillus sp. AIR-5 | 8.5 | 45 | [4] |
| Maltopentaose-producing Enzyme | Novel Isolate | 6.0 - 7.0 | 45 | [5] |
| Amylase A-180 | Isolate 163-26 (DSM 5853) | 6.0 - 7.0 | 45 - 55 | [6] |
| SdG5A | Saccharophagus degradans 2-40T | 6.5 | 45 | [7] |
| Cyclodextrin Glucanotransferase (CGTase) | Thermoanaerobacter sp. | 4.0 - 5.0 | 70 - 90 | [8] |
Experimental Protocol: Enzymatic Saccharification
This protocol is based on the use of a maltopentaose-forming amylase.
-
Substrate Preparation: Use the pretreated and neutralized starch solution.
-
Enzyme Addition: Add the maltopentaose-forming amylase to the starch solution. The enzyme loading should be optimized for the specific enzyme and substrate concentration.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (e.g., 45°C and pH 8.5 for the amylase from Bacillus sp. AIR-5).[4] The incubation time can range from several hours to over a day, depending on the desired conversion.
-
Reaction Termination: Terminate the enzymatic reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).
-
Clarification: Centrifuge the reaction mixture to remove any insoluble material.
A study using Bacillus sp. AIR-5 reported the production of 8.9 g/L of maltopentaose from 40 g/L of soluble starch.[4]
Figure 2: Workflow for the enzymatic saccharification step.
Purification of this compound
The crude product from the enzymatic reaction is a mixture of maltooligosaccharides of varying lengths. Chromatographic methods are employed to separate and purify the maltopentaose.
Experimental Protocol: Chromatographic Separation
This protocol utilizes a nonionic polymeric sorbent for separation.
-
Column Preparation: Pack a chromatography column with a nonionic polymeric sorbent (e.g., SP207). Equilibrate the column with the initial mobile phase.
-
Sample Loading: Load the clarified crude maltopentaose solution onto the column.
-
Elution: Elute the column with a gradient of isopropyl alcohol (IPA) in water. The retention times of the maltooligosaccharides increase with their degree of polymerization, with glucose eluting first, followed by maltose, maltotriose, and then maltopentaose.[9]
-
Fraction Collection: Collect fractions and analyze them for the presence of maltopentaose using a suitable analytical method (e.g., HPLC).
-
Pooling and Concentration: Pool the fractions containing high-purity maltopentaose and concentrate the solution, for example, by rotary evaporation.
-
Crystallization/Lyophilization: Obtain this compound as a solid by crystallization or lyophilization.
Analysis of Maltopentaose
Accurate and reliable analytical methods are essential to monitor the progress of the synthesis and to determine the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the qualitative and quantitative analysis of maltooligosaccharides.
-
Sample Preparation: Dilute the samples (from the reaction mixture or purified fractions) with the mobile phase. Filter the samples through a 0.22 µm syringe filter.
-
Chromatographic System:
-
Column: A column suitable for saccharide analysis, such as an amino-based column (e.g., Asahipak NH2P-50 4E) or an amide column (e.g., Xbridge Amide).[1][10]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient from 80:20 (v/v) acetonitrile:water to 30:70 (v/v) acetonitrile:water.[10]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for detecting non-UV absorbing sugars.
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the maltooligosaccharides by comparing the retention times and peak areas to those of known standards.
Determination of α-Amylase Activity (DNS Method)
The 3,5-dinitrosalicylic acid (DNS) method is a common assay to determine the activity of α-amylase by measuring the amount of reducing sugars produced.
-
Reagent Preparation:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of distilled water.
-
Substrate: Prepare a 1% (w/v) soluble starch solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Standard: Prepare a standard solution of maltose.
-
-
Enzymatic Reaction:
-
Add 0.5 mL of the enzyme solution to 0.5 mL of the starch solution.
-
Incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
-
Color Development:
-
Stop the reaction by adding 1 mL of the DNS reagent.
-
Boil the mixture for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature and add 9 mL of distilled water.
-
-
Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculation: Determine the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose. One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.[8][11][12]
Figure 3: Workflow for the DNS assay to determine α-amylase activity.
Conclusion
The enzymatic synthesis of this compound from starch is a viable and specific method for producing this valuable oligosaccharide. By carefully selecting the appropriate enzymes, optimizing reaction conditions, and employing effective purification and analytical techniques, researchers can obtain high-purity maltopentaose for a variety of scientific and pharmaceutical applications. This guide provides a foundational framework for developing and implementing such a process. Further optimization of each step will likely be necessary depending on the specific starch source, enzyme characteristics, and desired final product specifications.
References
- 1. shodex.com [shodex.com]
- 2. researchgate.net [researchgate.net]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. JPS63226295A - Method for producing maltopentaose using a novel maltopentaose-producing enzyme - Google Patents [patents.google.com]
- 6. Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genesis of Sweet Discovery: A Technical Guide to the History and Unveiling of Maltooligosaccharides
For Immediate Release
A deep dive into the scientific journey of maltooligosaccharides (MOS), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their discovery, historical background, and the experimental foundations of their study. From the early explorations of starch hydrolysis to the nuanced understanding of their biochemical roles, this document traces the evolution of our knowledge of these significant oligomers.
Maltooligosaccharides, chains of 3 to 10 glucose units linked by α-1,4 glycosidic bonds, represent a class of carbohydrates with profound implications for the food, pharmaceutical, and biotechnology industries.[1][2] Their story begins not with their isolation, but with the broader investigation of starch, a staple of the human diet and a subject of scientific curiosity for centuries.
A Historical Odyssey: From Dextrins to Defined Oligosaccharides
The journey to understanding maltooligosaccharides was a gradual process of refining our ability to deconstruct and analyze starch. The 19th century marked a pivotal moment with the discovery that starch could be broken down into smaller, water-soluble fragments known as "dextrins."[3] In 1811, Edme-Jean Baptiste Bouillon-Lagrange first documented this process, laying the groundwork for future investigations into the nature of these starch derivatives.[3] For much of the 19th and early 20th centuries, the work of pioneers like Emil Fischer in carbohydrate chemistry was instrumental in establishing the fundamental principles of monosaccharide structure and linkage, which would be essential for later deciphering the structure of oligosaccharides.[4]
A significant leap forward occurred in 1963 with the successful isolation and characterization of specific maltooligosaccharides, namely maltotriose and maltotetraose, from starch hydrolysates. This achievement signaled a shift from studying heterogeneous dextrin mixtures to analyzing discrete oligosaccharide molecules. The 1970s witnessed a surge in interest, particularly in Japan, where research into oligosaccharides for food applications began in earnest around 1970-1975.[2] This era heralded the development of enzymatic processes for the controlled production of maltooligosaccharides, leveraging enzymes like α-amylases and the newly discovered maltooligosaccharide-forming amylases (MFAses).[1]
Quantitative Profile of Key Maltooligosaccharides
The precise chemical nature of individual maltooligosaccharides dictates their physical properties and biological functions. The following table summarizes key quantitative data for the most common maltooligosaccharides.
| Property | Maltotriose | Maltotetraose | Maltopentaose | Maltohexaose | Maltoheptaose |
| Degree of Polymerization (DP) | 3 | 4 | 5 | 6 | 7 |
| Molecular Formula | C₁₈H₃₂O₁₆ | C₂₄H₄₂O₂₁ | C₃₀H₅₂O₂₆ | C₃₆H₆₂O₃₁ | C₄₂H₇₂O₃₆ |
| Molecular Weight ( g/mol ) | 504.44 | 666.58 | 828.72 | 990.86 | 1153.00 |
| Water Solubility (g/L) | High | High | High | High | High |
Foundational Experimental Protocols
The ability to produce and analyze maltooligosaccharides underpins all research in this field. The following sections detail the methodologies for key experiments that have been central to the study of these molecules.
Enzymatic Synthesis of Maltooligosaccharides
The controlled depolymerization of starch using specific enzymes is the cornerstone of maltooligosaccharide production. This protocol provides a generalized workflow for generating a mixture of maltooligosaccharides.
Objective: To produce maltooligosaccharides through the enzymatic hydrolysis of starch.
Materials:
-
Soluble starch
-
α-amylase (e.g., from Bacillus licheniformis)
-
Phosphate buffer (pH 6.9)
-
Sodium chloride
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of soluble starch in phosphate buffer. Heat the solution with stirring until the starch is fully dissolved, then cool to the desired reaction temperature (e.g., 50°C).
-
Enzyme Preparation: Prepare a stock solution of α-amylase in phosphate buffer containing sodium chloride.
-
Enzymatic Reaction: Add a predetermined amount of the α-amylase solution to the starch solution to initiate the hydrolysis. Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and terminate the enzymatic activity by adding DNS reagent and boiling for 5-15 minutes. The DNS reagent also serves to quantify the reducing sugars produced.
-
Analysis: Analyze the reaction products using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the specific maltooligosaccharides formed.
Analysis by Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative analysis of maltooligosaccharide mixtures.
Objective: To separate and identify different maltooligosaccharides in a sample.
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., a mixture of acetonitrile, ethyl acetate, propanol, and water)
-
Spotting capillaries
-
Maltooligosaccharide standards (maltotriose, maltotetraose, etc.)
-
Visualization reagent (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone)
-
Heating plate or oven
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Sample Application: Using a capillary tube, spot small amounts of the maltooligosaccharide standards and the experimental sample onto the starting line, ensuring the spots are small and do not spread.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. The solvent level should be below the starting line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate completely. Spray the plate with the visualization reagent and heat it on a hot plate or in an oven until colored spots appear.
-
Analysis: Compare the migration distance (Rf value) of the spots in the sample to those of the standards to identify the maltooligosaccharides present.
Visualizing the Molecular Interactions of Maltooligosaccharides
The biological and industrial relevance of maltooligosaccharides is rooted in their specific interactions with proteins and other molecules. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and processes involving these oligosaccharides.
Caption: Workflow for the enzymatic synthesis and analysis of maltooligosaccharides.
Caption: MyD88-dependent TLR4 signaling pathway activated by long-chain IMOs.
Caption: Regulatory role of maltotriose in plant starch metabolism.
References
Maltopentaose Hydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of maltopentaose hydrate, a maltooligosaccharide of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant biochemical pathways.
Core Chemical and Physical Data
Maltopentaose is an oligosaccharide composed of five glucose units linked by α-1,4 glycosidic bonds. It is commonly available in its hydrated form. The key quantitative data for both the hydrated and anhydrous forms are summarized below for easy reference.
| Property | This compound | Maltopentaose (Anhydrous) |
| CAS Number | 123333-77-7[1][2][3] | 34620-76-3[4] |
| Molecular Formula | C30H54O27[1][2] | C30H52O26[4] |
| Molecular Weight | 846.7 g/mol [1][2][3] | 828.72 g/mol [4] |
| Form | White solid | White solid |
| Solubility | Water: 50 g/L | Not specified |
| Purity (typical) | ≥95% (HPLC) | ≥90% |
| Synonyms | Amylopentaose[4] | Amylopentaose |
Biochemical Significance and Applications
Maltopentaose serves as a crucial substrate in the study of carbohydrate-active enzymes, particularly α-amylases. Its defined structure makes it an ideal model for investigating enzyme kinetics, substrate specificity, and the mechanisms of glycosidic bond cleavage. Furthermore, it is instrumental in the screening and characterization of α-amylase inhibitors, which are of therapeutic interest in the management of type 2 diabetes by controlling postprandial hyperglycemia.
Experimental Protocols
Detailed methodologies for key experiments involving maltopentaose are outlined below. These protocols are provided as a guide and may require optimization for specific experimental conditions.
Production of Maltopentaose from Starch
This protocol describes the enzymatic hydrolysis of starch to produce maltopentaose.
Materials:
-
Soluble starch
-
α-Amylase (e.g., from Bacillus amyloliquefaciens)
-
Pullulanase (debranching enzyme)
-
Sodium phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent for reducing sugar analysis
-
HPLC system for product analysis
Procedure:
-
Prepare a 1% (w/v) solution of soluble starch in sodium phosphate buffer.
-
Heat the solution to boiling with constant stirring to gelatinize the starch, then cool to the optimal temperature for the enzymes (e.g., 50-70°C).
-
Add α-amylase and pullulanase to the starch solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture for a defined period (e.g., 1-24 hours), with periodic sampling to monitor the progress of hydrolysis.
-
Terminate the enzymatic reaction by boiling the mixture for 10 minutes.
-
Analyze the hydrolysate for maltopentaose content using HPLC. The concentration of reducing sugars can be determined using the DNSA method.
HPLC Analysis of Maltopentaose
This protocol outlines the separation and quantification of maltopentaose from a mixture of maltooligosaccharides using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Amine-based or polymer-based columns suitable for carbohydrate analysis (e.g., Amino, HILIC).
Mobile Phase:
-
A mixture of acetonitrile and water is commonly used. The exact ratio will depend on the column and the desired separation (e.g., 70:30 acetonitrile:water).
Procedure:
-
Prepare standard solutions of glucose, maltose, maltotriose, maltotetraose, maltopentaose, and other relevant oligosaccharides in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standards and the sample onto the HPLC system.
-
Elute the components isocratically at a constant flow rate (e.g., 1.0 mL/min) and column temperature.
-
Identify and quantify maltopentaose in the sample by comparing the retention time and peak area to the corresponding standard.
α-Amylase Activity Assay using Maltopentaose
This protocol describes a method to determine the activity of α-amylase using maltopentaose as a substrate. The assay is based on a coupled enzymatic reaction where the products of maltopentaose hydrolysis are further converted, leading to a change in NADP+ concentration, which can be monitored spectrophotometrically.
Materials:
-
Maltopentaose
-
α-Amylase
-
α-Glucosidase
-
Glucose-6-phosphate dehydrogenase
-
Hexokinase
-
ATP
-
NADP+
-
Magnesium chloride
-
Buffer solution (e.g., Tris-HCl or phosphate buffer)
Procedure:
-
Prepare a reaction mixture containing the buffer, NADP+, ATP, magnesium chloride, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Add the α-glucosidase to the mixture.
-
Add the maltopentaose substrate and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the α-amylase solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
The rate of change in absorbance is proportional to the α-amylase activity.
α-Amylase Inhibition Assay
This protocol is used to screen for and characterize inhibitors of α-amylase activity.
Materials:
-
α-Amylase
-
Maltopentaose or soluble starch as substrate
-
Test inhibitor compound
-
DNSA reagent
-
Sodium phosphate buffer (pH 6.9)
Procedure:
-
Prepare solutions of the α-amylase, substrate, and test inhibitor in the buffer.
-
In a series of test tubes, add the α-amylase solution and different concentrations of the test inhibitor. A control tube should contain the enzyme and buffer without the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each tube.
-
Incubate the reaction mixtures for a precise time (e.g., 10-20 minutes).
-
Stop the reaction by adding the DNSA reagent.
-
Boil the tubes for 5-10 minutes to allow for color development.
-
After cooling, measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.[5][6]
Visualizing Biochemical Pathways and Experimental Workflows
To further elucidate the role of maltopentaose, the following diagrams, generated using Graphviz (DOT language), illustrate a key biochemical pathway and a standard experimental workflow.
References
- 1. Production of isocyclomaltopentaose from starch using isocyclomaltooligosaccharide glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Maltopentaose Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of maltopentaose hydrate in various solvents, offering crucial data and methodologies for its application in research, pharmaceutical development, and other scientific endeavors.
Introduction to this compound
Maltopentaose is a maltooligosaccharide consisting of five α-1,4 linked D-glucose units. In its solid form, it often exists as a hydrate, with water molecules incorporated into its crystalline structure. Understanding the solubility and stability of this compound is paramount for its effective use as a substrate in enzymatic assays, a standard for chromatographic analysis, an excipient in drug formulations, and a carbon source in microbiological studies.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its handling and application in various experimental and formulation contexts. The following table summarizes the available quantitative data on its solubility in different solvents.
| Solvent | Temperature | Solubility (mg/mL) | Notes |
| Water | Ambient | 100 - 116.67 | High solubility. One source indicates 100 mg/mL, another suggests 116.67 mg/mL (ultrasonication may be needed). |
| Dimethyl Sulfoxide (DMSO) | Ambient | 20 - 100 | Good solubility. Different suppliers report varying solubilities. |
| Dimethylformamide (DMF) | Ambient | 20 | Moderate solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Ambient | 2 | Lower solubility compared to pure water, likely due to the presence of salts. |
| Ethanol | Ambient | Insoluble | Generally considered insoluble in ethanol. |
| Methanol | Ambient | Slightly Soluble | Quantitative data is not readily available, but it is reported to have low solubility. |
Note: The solubility of carbohydrates like maltopentaose in aqueous solutions is often temperature-dependent, generally increasing with higher temperatures. However, specific quantitative data for the temperature-dependent solubility of this compound is not extensively available in the public domain.
Stability of this compound
The chemical stability of this compound is crucial for ensuring the integrity of experimental results and the shelf-life of formulations. Degradation can occur through hydrolysis of the glycosidic bonds, particularly under certain pH and temperature conditions.
pH Stability
Thermal Stability
Elevated temperatures can accelerate the degradation of maltopentaose, especially in aqueous solutions. This degradation can occur through hydrolysis and other reactions, such as Maillard reactions in the presence of amino acids. For long-term storage of solutions, refrigeration or freezing is recommended. Solid this compound is generally stable at ambient temperature when stored in a dry environment.
Enzymatic Stability
Maltopentaose is a substrate for various amylases and other glycoside hydrolases. Its stability in the presence of such enzymes is inherently low, as it is readily hydrolyzed into smaller oligosaccharides and glucose. This property is fundamental to its use in enzyme activity assays.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination using the Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Place the container in a constant temperature bath or incubator with continuous agitation (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of maltopentaose using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Stability Assessment in Aqueous Solution
This protocol outlines a method for assessing the stability of this compound under different pH and temperature conditions.
Logical Flow for Stability Study
Caption: Logical workflow for a maltopentaose stability study.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9).
-
Incubation: Dispense aliquots of each buffered solution into sealed vials and place them in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a vial from each condition. Immediately quench any degradation by cooling the sample on ice or by neutralizing the pH if appropriate.
-
Quantification: Analyze the samples using a validated HPLC-RID method to determine the concentration of the remaining maltopentaose.
-
Data Analysis: For each condition, plot the percentage of remaining maltopentaose against time. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k). The shelf-life (t90), the time it takes for 10% of the substance to degrade, can then be estimated.
Analytical Method: HPLC-RID for Maltopentaose Quantification
Signaling Pathway for HPLC-RID Analysis
Caption: Signal and component flow in HPLC-RID analysis.
Typical HPLC-RID Parameters:
-
Column: A carbohydrate analysis column, such as an amino- or amide-based column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detector: Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent as the analyte passes through. The detector temperature should also be kept constant.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Based on a calibration curve generated from standards of known maltopentaose concentrations.
Conclusion
This technical guide provides essential data and protocols for working with this compound. The provided solubility data in various solvents allows for the informed preparation of solutions for a multitude of applications. The detailed experimental protocols for solubility and stability determination offer a framework for researchers to generate their own specific data under their experimental conditions. The use of HPLC-RID is a robust method for the quantification of maltopentaose in these studies. For drug development professionals, this information is critical for formulation design and for ensuring the quality and stability of products containing this compound.
Maltopentaose: A Technical Guide to its Natural Occurrence and Microbial Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of maltopentaose, a linear maltooligosaccharide composed of five α-1,4 linked glucose units. The document details its natural sources, with a focus on barley, and provides an in-depth exploration of its microbial production, including detailed experimental protocols and quantitative data. Furthermore, this guide elucidates the key metabolic pathway involved in maltopentaose transport and utilization in bacteria.
Natural Sources of Maltopentaose
Maltopentaose is found in nature, although its concentration in raw materials is generally low. The primary documented natural source of this oligosaccharide is barley (Hordeum vulgare L.).
Occurrence in Barley
Barley grains are a significant source of various carbohydrates, including starch and a range of maltooligosaccharides. During the malting process, which involves controlled germination of the grain, enzymatic activity breaks down starch, leading to an increase in the concentration of smaller oligosaccharides. While maltose is the most abundant sugar in barley malt, maltopentaose is also present.
Table 1: Quantitative Data on Sugars in Barley and Barley Malt
| Carbohydrate | Concentration in Raw Barley Endosperm (% of total sugars) | Concentration in Malt Flour |
| Sucrose | ~50% | Varies |
| Maltose | 0.1% - 0.2% | Significantly Increased |
| Maltopentaose | Data not readily available in cited literature | Present, but specific quantitative data is limited[1] |
| Fructose | Present | Increased |
| Glucose | Present | Increased |
Note: The malting process significantly alters the sugar profile of barley, with a notable increase in fermentable sugars like maltose.[2][3] The precise concentration of maltopentaose can vary depending on the barley cultivar and the specific malting conditions employed.[2][3]
Microbial Production of Maltopentaose
Microbial fermentation offers a promising and highly efficient method for the large-scale production of high-purity maltopentaose. This process typically involves the use of specific bacterial strains that secrete amylolytic enzymes capable of hydrolyzing starch into maltopentaose as a primary product.
Maltopentaose-Producing Microorganisms
Several bacterial species have been identified for their ability to produce maltopentaose-forming amylases. Among these, strains of Bacillus are widely utilized due to their robust growth characteristics and high enzyme yields.
A notable example is Bacillus sp. AIR-5 , a soil bacterium that produces an extracellular maltopentaose-forming amylase.[4] This strain has been shown to efficiently convert soluble starch into maltopentaose.
Quantitative Yields from Microbial Production
The yield of maltopentaose from microbial fermentation can be significant, far exceeding what is typically found in natural sources.
Table 2: Microbial Production of Maltopentaose by Bacillus sp. AIR-5
| Substrate | Substrate Concentration | Maltopentaose Yield | Purity (% of total maltooligosaccharides) | Reference |
| Soluble Starch | 40 g/L | 8.9 g/L | 90% | [4] |
Experimental Protocol: Microbial Production and Purification of Maltopentaose
This section provides a detailed methodology for the production of maltopentaose using Bacillus sp. AIR-5, followed by a two-step purification process.
-
Media Preparation : Prepare a fermentation medium containing a suitable carbon source, such as soluble starch, along with nitrogen sources and essential minerals to support bacterial growth and enzyme production. A typical medium might include:
-
Soluble Starch: 40 g/L
-
Peptone: 5 g/L
-
Yeast Extract: 5 g/L
-
(NH₄)₂SO₄: 2 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust the final pH to 7.0.
-
-
Inoculation : Inoculate the sterile fermentation medium with a fresh overnight culture of Bacillus sp. AIR-5.
-
Incubation : Incubate the culture at 37°C with shaking (e.g., 150 rpm) for 72 hours.[5]
-
Harvesting : After incubation, centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. The supernatant, which contains the extracellular amylase and the maltopentaose product, is collected.
The purification of maltopentaose from the fermentation supernatant involves the removal of the enzyme, residual substrate, and other oligosaccharides.
-
Enzyme Removal and Concentration :
-
Concentrate the culture supernatant using a 30 kDa molecular weight cut-off membrane. This step serves to both concentrate the oligosaccharides and remove the high molecular weight amylase enzyme.[4]
-
-
Anion-Exchange Chromatography :
-
Column : DEAE-Cellulose column.
-
Equilibration : Equilibrate the column with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading : Load the concentrated and enzyme-free supernatant onto the equilibrated column.
-
Elution : Elute the bound molecules using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer. Maltopentaose, being a neutral carbohydrate, will likely elute in the flow-through or with a low salt concentration, while any remaining charged impurities will bind to the column. Collect fractions and assay for the presence of maltopentaose.
-
-
Gel Filtration Chromatography :
-
Column : Sephadex G-150 column.
-
Equilibration : Equilibrate the column with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Sample Loading : Pool the maltopentaose-containing fractions from the ion-exchange chromatography, concentrate if necessary, and load onto the equilibrated gel filtration column.
-
Elution : Elute with the equilibration buffer. Molecules are separated based on size. Collect fractions and analyze for maltopentaose content. This step helps to separate maltopentaose from other oligosaccharides of different sizes.
-
Maltodextrin Transport and Metabolism Pathway
Maltopentaose, as a maltodextrin, is transported into bacterial cells and metabolized through a well-characterized pathway. The genes for the proteins involved in this process are typically organized in the mal operon. The regulation of this operon is tightly controlled, with maltotriose acting as the key inducer.
Overview of the Pathway
The transport of maltodextrins across the bacterial cell envelope is a multi-step process involving a specific porin in the outer membrane and an ABC (ATP-binding cassette) transporter in the inner membrane. Once inside the cytoplasm, the maltodextrins are metabolized by a series of enzymes.
Caption: Maltodextrin transport and metabolism pathway in bacteria.
Workflow for Microbial Production and Purification of Maltopentaose
The overall process for obtaining pure maltopentaose from microbial sources can be summarized in the following workflow.
Caption: Workflow for microbial production and purification of maltopentaose.
Conclusion
While maltopentaose is naturally present in sources like barley, its low abundance makes direct extraction impractical for large-scale applications. Microbial production, particularly through fermentation with specialized bacterial strains such as Bacillus sp. AIR-5, provides a highly efficient and scalable alternative for generating high-purity maltopentaose. The detailed protocols and understanding of the underlying metabolic pathways presented in this guide offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to explore the potential of this unique oligosaccharide. Further research into optimizing fermentation conditions and exploring novel microbial sources will continue to enhance the production and availability of maltopentaose for various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of malt quality and starch characteristics of three South Korean barley cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction and association analysis of malting related traits in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anomeric Configuration of Maltopentaose Hydrate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Maltopentaose, an oligosaccharide consisting of five α-1,4 linked D-glucose units, is a molecule of significant interest in biochemical research and pharmaceutical development. As a substrate for amylolytic enzymes and a ligand for various carbohydrate-binding proteins, its precise three-dimensional structure is critical to its biological function. A key determinant of this structure is the anomeric configuration at the C1 carbon of the reducing glucose residue. This technical guide provides an in-depth exploration of the anomeric forms of maltopentaose hydrate, its significance in biological interactions, and detailed methodologies for its characterization.
The Anomeric Center of Maltopentaose
In aqueous solution, the terminal reducing glucose unit of maltopentaose can exist in two interconverting stereoisomeric forms, or anomers: the alpha (α) anomer and the beta (β) anomer. This phenomenon, known as mutarotation, occurs via a transient open-chain aldehyde form.
-
α-Anomer: The hydroxyl group on the anomeric carbon (C1) is in an axial position, on the opposite side of the ring from the CH₂OH group (C6).
-
β-Anomer: The hydroxyl group on the anomeric carbon is in an equatorial position, on the same side of the ring as the CH₂OH group.
Significance of Anomeric Configuration in Biological Systems
The seemingly subtle difference in the orientation of a single hydroxyl group at the anomeric center has profound implications for the biological activity of maltopentaose. Enzymes and carbohydrate-binding proteins (lectins) often exhibit a high degree of stereospecificity, preferentially recognizing one anomer over the other.
This specificity is exemplified by the interaction of maltooligosaccharides with Maltose Binding Protein (MBP), a key component of the maltose/maltodextrin system in Escherichia coli. Studies utilizing single-molecule techniques have demonstrated that MBP can bind to both α and β anomers of maltooligosaccharides, but with different affinities and resulting in distinct conformational states of the protein.[1] This differential recognition underscores the importance of considering the anomeric composition of maltopentaose in any study of its biological interactions. The β-anomer is often the major binding form, highlighting that the anomeric configuration directly influences the kinetics and thermodynamics of protein-carbohydrate interactions.[1]
Data Presentation
| Parameter | α-Anomer | β-Anomer | Reference |
| Anomeric OH Position | Axial | Equatorial | General Carbohydrate Chemistry |
| ¹H-NMR Anomeric Proton (H1) Chemical Shift (ppm) in D₂O (Maltose as reference) | ~5.22 | ~4.64 | Based on Maltose Data |
| ¹H-NMR H1-H2 Coupling Constant (J₁‚₂) (Hz) (Maltose as reference) | ~3-4 | ~8 | Based on Maltose Data |
| Equilibrium Distribution in Aqueous Solution (Maltose as reference) | ~36% | ~64% | Based on Maltose Data |
Experimental Protocols
Determination of Anomeric Configuration by ¹H-NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful non-destructive technique for determining the anomeric configuration of carbohydrates. The chemical shift and the coupling constant of the anomeric proton (H1) are highly sensitive to its stereochemical environment.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample to remove exchangeable protons and then redissolve in D₂O to ensure a clean spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to optimize include:
-
Pulse Angle: 30-45° to ensure quantitative measurements.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds for quantitative analysis).
-
Acquisition Time (aq): Sufficient to resolve the signals of interest (typically 2-4 seconds).
-
Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
-
Maintain a constant temperature (e.g., 298 K) to ensure equilibrium is stable.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. For maltopentaose, the α-anomeric proton will appear at a lower field (further downfield) than the β-anomeric proton.
-
Measure the coupling constant (J-coupling) between the anomeric proton (H1) and the adjacent proton (H2). A small coupling constant (³JH1,H2 ≈ 3-4 Hz) is indicative of a cis relationship (α-anomer), while a larger coupling constant (³JH1,H2 ≈ 8 Hz) indicates a trans relationship (β-anomer).
-
Integrate the areas of the α and β anomeric proton signals. The ratio of these integrals corresponds to the molar ratio of the two anomers in the solution.
-
Enzymatic Determination of Anomeric Configuration
Principle: This method leverages the high anomeric specificity of certain enzymes. For maltooligosaccharides, maltose phosphorylase, which specifically acts on the α-anomer of maltose, can be adapted for this purpose. The disappearance of the substrate or the appearance of a product is monitored over time.
Methodology:
-
Reagents and Buffers:
-
This compound solution of known concentration.
-
Maltose phosphorylase (high purity).
-
Reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Detection reagents (e.g., a coupled enzyme system to measure a product like glucose-1-phosphate).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the maltopentaose solution in the reaction buffer.
-
Initiate the reaction by adding a specific amount of maltose phosphorylase.
-
Monitor the reaction progress over time. This can be done by:
-
Coupled Enzyme Assay: A common method is to couple the reaction to other enzymes that produce a chromogenic or fluorogenic signal. For example, the glucose-1-phosphate produced can be converted to glucose-6-phosphate by phosphoglucomutase, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the production of NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Chromatographic Analysis: At different time points, aliquots of the reaction mixture can be taken and the reaction stopped (e.g., by boiling or adding a quenching agent). The remaining substrate and products can then be quantified by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
-
-
Data Analysis:
-
By monitoring the rate of the reaction, which is dependent on the concentration of the α-anomer, the initial amount of the α-anomer can be determined.
-
The total concentration of maltopentaose is known, so the concentration of the β-anomer can be calculated by subtraction.
-
Mandatory Visualizations
The anomeric configuration of this compound is a fundamental stereochemical feature with significant implications for its biological function. For researchers and drug development professionals working with this oligosaccharide, a thorough understanding and accurate characterization of its anomeric composition are paramount. The experimental protocols detailed in this guide, namely ¹H-NMR spectroscopy and anomer-specific enzymatic assays, provide robust methods for this characterization. The recognition that different anomers can lead to distinct biological outcomes, as illustrated by the interaction with Maltose Binding Protein, highlights the necessity of considering anomeric purity and equilibrium in the design and interpretation of experiments involving maltopentaose.
References
Methodological & Application
Application Notes and Protocols for Alpha-Amylase Assays Using Maltopentaose Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the determination of alpha-amylase activity using maltopentaose hydrate as a substrate. This method offers high specificity and is suitable for various research and drug development applications, including high-throughput screening of alpha-amylase inhibitors.
Introduction
Alpha-amylases (EC 3.2.1.1) are endo-amylases that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in starch and related oligosaccharides. The measurement of their activity is crucial in various fields, including clinical diagnostics, food production, and drug discovery. Maltopentaose, a linear oligosaccharide consisting of five α-1,4-linked glucose units, serves as a specific substrate for alpha-amylase. Its hydrolysis yields smaller oligosaccharides, primarily maltose and maltotriose.
This document describes a continuous spectrophotometric assay for alpha-amylase activity. The assay is based on a coupled-enzyme system where the products of maltopentaose hydrolysis are further processed by a series of enzymes, ultimately leading to the formation of NADPH, which can be monitored by the increase in absorbance at 340 nm.
Principle of the Assay
The alpha-amylase assay using this compound as a substrate is a multi-step enzymatic process:
-
Hydrolysis of Maltopentaose: Alpha-amylase hydrolyzes maltopentaose into smaller oligosaccharides, such as maltose and maltotriose.
-
Hydrolysis of Oligosaccharides: α-Glucosidase (maltase) then hydrolyzes these oligosaccharides to D-glucose.
-
Phosphorylation of Glucose: In the presence of ATP, hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P).
-
Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P, with the concomitant reduction of NADP+ to NADPH.
The rate of NADPH formation is directly proportional to the alpha-amylase activity in the sample.
Data Presentation
Table 1: Key Parameters of the Alpha-Amylase Assay
| Parameter | Value | Reference |
| Substrate | This compound | |
| Enzyme | α-Amylase | |
| Michaelis Constant (Km) for Maltopentaose | 0.48 mmol/L | [1] |
| Detection Wavelength | 340 nm | |
| Assay Type | Continuous, Spectrophotometric |
Table 2: Assay Performance Characteristics
| Characteristic | Result |
| Linearity | Up to 2,500 U/L |
| Within-run Precision (CV%) | 2.17% at 75.0 U/L |
| Day-to-day Precision (CV%) | 2.49% at 112 U/L |
| Interference | No significant interference from glucose up to 4000 mg/dL or maltose up to 600 mg/dL with appropriate blanking procedures.[2] |
Experimental Protocols
Reagent Preparation
Reagent 1 (R1): Assay Buffer and Substrate
-
Buffer: 100 mM HEPES buffer, pH 7.0.
-
This compound: 10 mM.
-
α-Glucosidase: ≥ 20 U/mL.
-
ATP: 2.5 mM.
-
NADP+: 2.0 mM.
-
Magnesium Chloride (MgCl2): 5.0 mM.
-
Sodium Azide: 0.05% (w/v) as a preservative.
Preparation: Dissolve the required amounts of HEPES, this compound, ATP, NADP+, and MgCl2 in deionized water. Add the α-glucosidase and sodium azide. Adjust the pH to 7.0 and bring to the final volume with deionized water. Store at 2-8°C.
Reagent 2 (R2): Coupling Enzyme
-
Buffer: 100 mM HEPES buffer, pH 7.0.
-
Hexokinase: ≥ 40 U/mL.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): ≥ 40 U/mL.
-
Sodium Azide: 0.05% (w/v).
Preparation: Dissolve the required amounts of HEPES and sodium azide in deionized water. Add the hexokinase and G6PDH. Adjust the pH to 7.0 and bring to the final volume with deionized water. Store at 2-8°C.
Sample Preparation
-
Serum and Plasma: Use fresh, non-hemolyzed serum or plasma.
-
Urine: Centrifuge to remove any sediment before use.
-
Saliva: Centrifuge to clarify and dilute appropriately with the assay buffer.
-
Drug Discovery Samples: Dissolve compounds in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer. Ensure the final solvent concentration does not inhibit the enzymes.
Assay Procedure
-
Set up the spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Prepare the reaction mixture: In a microplate well or a cuvette, mix 200 µL of Reagent 1 (R1) with 50 µL of Reagent 2 (R2).
-
Pre-incubate: Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glucose in the sample.
-
Initiate the reaction: Add 10 µL of the sample to the reaction mixture.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the activity: Determine the rate of change in absorbance per minute (ΔA/min). The alpha-amylase activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Calculation of Alpha-Amylase Activity (U/L):
Visualizations
Enzymatic Reaction Pathway
Caption: Coupled enzymatic reaction pathway for the alpha-amylase assay.
Experimental Workflow
Caption: Step-by-step experimental workflow for the alpha-amylase assay.
Logical Relationship of Assay Components
Caption: Logical relationship of the key components in the alpha-amylase assay.
References
- 1. Identification and Characterization of Novel Malto-Oligosaccharide-Forming Amylase AmyCf from Cystobacter sp. Strain CF23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic method for the alpha-amylase assay which comprises a new procedure for eliminating glucose and maltose in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Amylase Activity with Maltopentaose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that play a crucial role in carbohydrate metabolism by catalyzing the hydrolysis of internal α-1,4-glucosidic linkages in polysaccharides like starch and glycogen. The determination of α-amylase activity is essential in various fields, including clinical diagnostics, food production, and drug development. Maltopentaose, a maltooligosaccharide consisting of five α-1,4-linked glucose units, serves as a well-defined and specific substrate for α-amylase, allowing for more reproducible and precise kinetic studies compared to complex polysaccharides.[1] This document provides detailed protocols for determining α-amylase activity using maltopentaose hydrate as the substrate, employing both a continuous coupled enzymatic assay and a discontinuous colorimetric method.
Principle of the Assays
Two primary methods are detailed herein for the determination of α-amylase activity using maltopentaose as a substrate:
-
NADP-Coupled Continuous Enzymatic Assay: This is a highly specific and continuous assay that allows for real-time monitoring of amylase activity. α-amylase hydrolyzes maltopentaose into smaller oligosaccharides, primarily maltose and maltotriose. These products are then acted upon by α-glucosidase to yield glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH). This final step involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
3,5-Dinitrosalicylic Acid (DNS) Discontinuous Assay: This method relies on the quantification of reducing sugars produced upon the hydrolysis of maltopentaose by α-amylase. The reaction is stopped at a specific time point, and the DNS reagent is added. In an alkaline solution and upon heating, the DNS is reduced by the newly formed reducing ends of the sugar products (maltose and maltotriose), resulting in a color change from yellow to orange-red. The intensity of the color, which is proportional to the concentration of reducing sugars, is measured spectrophotometrically at 540 nm.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for α-amylase activity with maltopentaose as the substrate, gathered from various studies. These values can serve as a reference for experimental design.
| Parameter | Human Pancreatic α-Amylase | Human Salivary α-Amylase | Source |
| Optimal pH | 7.0 | 6.7 - 7.0 | [4][5] |
| Optimal Temperature | ~37 °C | ~37 °C | [5] |
| Km for Maltopentaose | 0.48 mmol/L | Not specified | [6] |
Signaling Pathway: NADP-Coupled Enzymatic Assay
Caption: NADP-Coupled Enzymatic Reaction Cascade.
Experimental Protocols
Protocol 1: NADP-Coupled Continuous Enzymatic Assay
This protocol is adapted for a 96-well plate format but can be scaled for cuvette-based spectrophotometers.
Materials and Reagents:
-
This compound (Substrate)
-
α-Amylase (Sample)
-
α-Glucosidase
-
Hexokinase
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature
-
96-well UV-transparent microplate
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl₂.
-
Maltopentaose Solution: Prepare a stock solution of maltopentaose in assay buffer. The final concentration in the assay should be optimized, but a starting point is typically 5-10 times the Km (e.g., 2.5 - 5.0 mM).
-
Coupling Enzyme Mix: Prepare a cocktail of the coupling enzymes in assay buffer. The final concentrations in the assay should be sufficient to ensure that the amylase activity is the rate-limiting step. Typical final concentrations are:
-
α-Glucosidase: ≥ 10 U/mL
-
Hexokinase: ≥ 2 U/mL
-
G6PDH: ≥ 1 U/mL
-
-
ATP/NADP+ Solution: Prepare a solution containing ATP and NADP+ in assay buffer. Final concentrations in the assay are typically around 1-2 mM for ATP and 1 mM for NADP+.
Experimental Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a master mix containing the assay buffer, coupling enzyme mix, and ATP/NADP+ solution.
-
Add Substrate: Add the maltopentaose solution to each well.
-
Equilibration: Incubate the plate at the desired temperature (e.g., 37 °C) for 5-10 minutes to allow the temperature to equilibrate and to establish a baseline reading.
-
Initiate the Reaction: Add the α-amylase sample to each well to initiate the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 2: 3,5-Dinitrosalicylic Acid (DNS) Discontinuous Assay
Materials and Reagents:
-
This compound (Substrate)
-
α-Amylase (Sample)
-
Sodium phosphate buffer (e.g., 20 mM, pH 6.9, containing 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Maltose (for standard curve)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Heating block or water bath at 100 °C
-
Ice bath
Reagent Preparation:
-
Assay Buffer: 20 mM sodium phosphate buffer, pH 6.9, with 6.7 mM NaCl.[7]
-
Maltopentaose Solution: Prepare a solution of maltopentaose in assay buffer (e.g., 1% w/v).
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and dissolve. Bring the final volume to 100 mL with distilled water. Store in a dark bottle.[8]
-
Maltose Standard Solutions: Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.
Experimental Procedure:
-
Standard Curve: a. To a series of tubes, add a fixed volume of each maltose standard. b. Add an equal volume of DNS reagent to each tube. c. Heat the tubes in a boiling water bath for 5-15 minutes.[7] d. Cool the tubes on ice. e. Add a fixed volume of distilled water to dilute the samples. f. Measure the absorbance at 540 nm. g. Plot a standard curve of absorbance versus maltose concentration.
-
Amylase Reaction: a. In separate tubes, add the maltopentaose solution. b. Equilibrate the tubes to the desired temperature (e.g., 37 °C). c. Add the α-amylase sample to initiate the reaction. d. Incubate for a precise period (e.g., 10-30 minutes). e. Stop the reaction by adding an equal volume of DNS reagent.
-
Color Development and Measurement: a. Heat the tubes in a boiling water bath for 5-15 minutes.[7] b. Cool the tubes on ice. c. Dilute with distilled water as done for the standard curve. d. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the amount of reducing sugar produced in the amylase reaction by comparing the absorbance to the maltose standard curve. One unit of amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Amylase Activity Determination.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is optimum temperature and pH for salivary amylase action? [vedantu.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. m.youtube.com [m.youtube.com]
Application Note: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Maltopentaose
Abstract
This application note details a robust and sensitive method for the quantitative analysis of maltopentaose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Maltopentaose, a malto-oligosaccharide, is a key analyte in various fields, including the food and beverage industry, biotechnology, and pharmaceutical development. The described methodology offers excellent resolution and low detection limits without the need for sample derivatization, making it a superior technique for the direct quantification of underivatized carbohydrates.[1] This document provides a comprehensive protocol, system parameters, and expected performance data to facilitate the implementation of this method in research and quality control laboratories.
Introduction
Maltopentaose is a linear oligosaccharide composed of five α-1,4 linked glucose units. Its analysis is crucial for monitoring enzymatic starch hydrolysis, characterizing carbohydrate-based products, and in the development of biopharmaceuticals where glycosylation patterns are critical. Traditional methods for carbohydrate analysis can be time-consuming and often require derivatization.[1] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a powerful alternative, offering high selectivity and sensitivity for the direct analysis of carbohydrates.[2]
At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on anion-exchange columns. Pulsed Amperometric Detection provides direct, sensitive, and selective detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[1] This application note presents a detailed HPAEC-PAD method for the quantification of maltopentaose.
Principle of HPAEC-PAD
High-performance anion-exchange chromatography separates carbohydrates based on their acidity. At a high pH, the hydroxyl groups of carbohydrates are partially or fully ionized, enabling their interaction with a strong anion-exchange stationary phase. Elution is typically achieved using a gradient of increasing salt concentration (e.g., sodium acetate) in a sodium hydroxide solution.
Pulsed Amperometric Detection is a highly sensitive technique for the detection of electroactive compounds. It involves the application of a repeating sequence of three potentials to a gold working electrode. The first potential is for the detection of the analyte, the second is for the oxidative cleaning of the electrode surface, and the third is for the reductive reactivation of the electrode. This cycle ensures a consistently active electrode surface for reproducible detection.
Experimental
Materials and Reagents
-
Maltopentaose standard (Sigma-Aldrich or equivalent)
-
Deionized (DI) water, 18.2 MΩ·cm resistivity
-
50% (w/w) Sodium hydroxide solution (NaOH), low carbonate
-
Sodium acetate (NaOAc), anhydrous
-
0.2 µm membrane filters for aqueous solutions
Instrumentation
A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode is required. A non-metallic, PEEK-based flow path is recommended to withstand the high pH mobile phases.
-
Ion Chromatography System: Thermo Scientific™ Dionex™ ICS-6000 HPIC™ system or equivalent
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA200 column (3 x 150 mm) with a corresponding guard column (3 x 30 mm)
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode
-
Autosampler: Capable of temperature control
Chromatographic Conditions
-
Mobile Phase A: 100 mM Sodium Hydroxide
-
Mobile Phase B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometry, Gold Electrode
-
PAD Waveform:
-
E1: +0.1 V, t1: 400 ms
-
E2: -2.0 V, t2: 20 ms
-
E3: +0.6 V, t3: 10 ms
-
E4: -0.1 V, t4: 70 ms
-
Gradient Program
| Time (min) | %A (100 mM NaOH) | %B (100 mM NaOH + 1 M NaOAc) |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 20.1 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Protocols
Preparation of Mobile Phase
-
Mobile Phase A (100 mM NaOH): Dilute 5.2 mL of 50% (w/w) NaOH to 1 L with deionized water. Degas the solution for at least 15 minutes.
-
Mobile Phase B (100 mM NaOH + 1 M NaOAc): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of 100 mM NaOH. Make up to 1 L with 100 mM NaOH and degas.
Sample and Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of maltopentaose and dissolve it in 10 mL of deionized water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).
-
Sample Preparation: Dilute the sample with deionized water to bring the maltopentaose concentration within the calibration range. Filter the diluted sample through a 0.2 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative performance of the HPAEC-PAD method for maltopentaose analysis. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (min) | ~ 15 - 18 |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/L |
| Linearity Range | 0.1 - 20 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
Note: The performance characteristics are based on typical results for oligosaccharide analysis by HPAEC-PAD.
Visualization
The following diagram illustrates the experimental workflow for the HPAEC-PAD analysis of maltopentaose.
Caption: HPAEC-PAD workflow for maltopentaose analysis.
The logical relationship for the separation and detection process is outlined below.
Caption: Principle of HPAEC-PAD for carbohydrate analysis.
Conclusion
The HPAEC-PAD method described in this application note provides a reliable, sensitive, and direct approach for the quantitative analysis of maltopentaose. The elimination of derivatization steps simplifies sample preparation and reduces analysis time. The high resolution of the CarboPac PA200 column, coupled with the sensitivity of pulsed amperometric detection, makes this method highly suitable for routine quality control and research applications in various industries.
References
Application of Maltopentaose Hydrate in Glycoside Hydrolase Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltopentaose, an oligosaccharide composed of five α-1,4-linked glucose units, serves as a crucial tool in the study of glycoside hydrolases, particularly α-amylases. Its well-defined chemical structure and molecular weight make it a superior substrate to traditional polysaccharide substrates like starch for kinetic studies, inhibitor screening, and structural analysis of carbohydrate-active enzymes.[1] This document provides detailed application notes and experimental protocols for the utilization of maltopentaose hydrate in glycoside hydrolase research.
Maltopentaose is readily commercially available and offers high purity for reproducible experimental results. Its use allows for more precise determination of enzyme specificity and kinetic parameters.[1] It has been successfully employed as a substrate for various α-amylases, including porcine pancreatic α-amylase (PPA), to investigate enzyme mechanisms and the effects of inhibitors.
Key Applications
-
Enzyme Kinetics and Characterization: Maltopentaose is an ideal substrate for determining the kinetic parameters of α-amylases, such as the Michaelis constant (Km) and maximum velocity (Vmax). Its defined structure allows for a clearer understanding of the enzyme's substrate specificity and catalytic efficiency compared to heterogeneous substrates like starch.[1]
-
Inhibitor Screening and Characterization: The use of maltopentaose in α-amylase assays provides a reliable method for screening and characterizing potential inhibitors. This is particularly relevant in drug discovery for conditions such as diabetes and obesity, where the inhibition of carbohydrate-digesting enzymes is a therapeutic strategy.
-
Structural Studies: Co-crystallization of glycoside hydrolases with maltopentaose can provide valuable insights into the enzyme's active site architecture, substrate binding mode, and catalytic mechanism.
Data Presentation
Table 1: Kinetic Parameters of α-Amylases with Maltopentaose and Other Substrates
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Human Salivary α-Amylase | Maltopentaose | 0.48 mmol/L | Not Reported | [2] |
| Bacillus sphaericus α-Amylase | Starch | 0.97 mg/mL | 263 µmol mg⁻¹ min⁻¹ | [3] |
| Bacillus licheniformis EMS-6 α-Amylase | Starch | 8.3 mg/mL | 2778 U/mg/min | [4] |
| Bacillus megaterium RAS103 α-Amylase | Starch | 0.878 mg/mL | 81.30 U/mL | [5] |
Note: Data for Km and Vmax of various α-amylases with maltopentaose is limited in publicly available literature. The table includes values for starch as a substrate for comparative purposes, highlighting the need for further research with well-defined oligosaccharides like maltopentaose.
Experimental Protocols
Protocol 1: Determination of α-Amylase Activity using a NADP-Coupled Continuous Assay
This protocol describes a continuous spectrophotometric assay for determining α-amylase activity using maltopentaose as a substrate. The assay is based on a coupled enzyme system where the products of maltopentaose hydrolysis are further converted, leading to a measurable change in NADPH concentration.[2]
Materials:
-
This compound
-
α-Amylase
-
α-Glucosidase (maltase)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
ATP (Adenosine 5'-triphosphate)
-
NADP+ (β-Nicotinamide adenine dinucleotide phosphate)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Thermostatted cuvette holder
Procedure:
-
Prepare the reagent mixture: In a suitable buffer (e.g., 50 mM HEPES, pH 7.0), prepare a reaction mixture containing:
-
Maltopentaose (final concentration, e.g., 1-10 mM)
-
ATP (final concentration, e.g., 2 mM)
-
NADP+ (final concentration, e.g., 1 mM)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
α-Glucosidase (sufficient activity to ensure it is not rate-limiting)
-
Hexokinase (sufficient activity)
-
Glucose-6-phosphate dehydrogenase (sufficient activity)
-
-
Equilibrate the reaction mixture: Transfer the reagent mixture to a cuvette and incubate at the desired temperature (e.g., 37°C) in the spectrophotometer for 5-10 minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the reaction: Add a known amount of α-amylase solution to the cuvette, mix quickly, and start monitoring the increase in absorbance at 340 nm.
-
Measure the reaction rate: Record the absorbance at 340 nm over time. The initial linear rate of NADPH formation is proportional to the α-amylase activity.
-
Calculate enzyme activity: The activity of the α-amylase can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Caption: Workflow of the NADP-coupled continuous assay for α-amylase.
Protocol 2: Screening for α-Amylase Inhibitors using a Discontinuous Assay
This protocol outlines a method for screening potential inhibitors of α-amylase using maltopentaose as the substrate and quantifying the resulting reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.
Materials:
-
This compound
-
α-Amylase
-
Test compounds (potential inhibitors)
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, in 0.4 M NaOH)
-
Buffer solution (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Water bath or heating block
Procedure:
-
Prepare solutions:
-
Dissolve maltopentaose in the buffer to a desired final concentration (e.g., 2-5 times the Km).
-
Dissolve α-amylase in the buffer to a concentration that gives a linear response over the desired reaction time.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.
-
-
Set up the reaction:
-
In a microcentrifuge tube, add the buffer, the test compound solution (or solvent control), and the α-amylase solution.
-
Pre-incubate this mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the reaction:
-
Add the maltopentaose solution to the pre-incubated enzyme-inhibitor mixture to start the reaction.
-
Incubate for a fixed period (e.g., 10-30 minutes) during which the reaction is linear.
-
-
Stop the reaction and develop color:
-
Stop the reaction by adding DNS reagent.
-
Heat the samples in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
-
Measure absorbance:
-
Measure the absorbance of the samples at 540 nm.
-
A standard curve using known concentrations of maltose should be prepared to quantify the amount of reducing sugar produced.
-
-
Calculate percentage inhibition:
-
The percentage inhibition for each test compound can be calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Caption: Experimental workflow for α-amylase inhibitor screening.
Logical Relationships in Glycoside Hydrolase Studies
The study of glycoside hydrolases often involves a logical progression from initial characterization to more detailed mechanistic and structural studies. Maltopentaose can be a valuable tool at multiple stages of this process.
Caption: Logical workflow for glycoside hydrolase studies.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of glycoside hydrolase studies. Its well-defined nature provides a significant advantage over polymeric substrates, enabling more precise and reproducible kinetic and inhibition studies. The protocols and workflows provided in this document offer a starting point for the effective application of maltopentaose in academic and industrial research settings, ultimately contributing to a deeper understanding of carbohydrate-active enzymes and the development of novel therapeutics.
References
Maltopentaose Hydrate: A Versatile Tool for Elucidating Enzyme Kinetics and Inhibition
Introduction
Maltopentaose hydrate, a maltooligosaccharide consisting of five α-1,4-linked glucose units, serves as a well-defined substrate for studying the kinetics and inhibition of carbohydrate-active enzymes, particularly α-amylases. Unlike starch, which is a heterogeneous mixture of amylose and amylopectin, maltopentaose provides a homogenous substrate, leading to more precise and reproducible kinetic data.[1] This makes it an invaluable tool for researchers in drug discovery and enzymology focused on understanding enzyme mechanisms and identifying novel inhibitors.
Application in Enzyme Kinetics
Maltopentaose is an ideal substrate for determining the fundamental kinetic parameters of α-amylases, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Quantitative Data for Enzyme Kinetics
The following table summarizes key kinetic parameters of α-amylases from various sources using maltopentaose as the substrate.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Notes |
| Human Pancreatic α-Amylase | Maltopentaose | 0.48 | Not specified | NADP-coupled continuous method.[2] |
| Porcine Pancreatic α-Amylase | Maltopentaose | Not specified | Not specified | Susceptibility to hydrolysis is high. |
| Human Salivary α-Amylase | Maltopentaose | Not specified | Not specified | Hydrolyzed slightly slower than maltohexaose.[3] |
| Aspergillus oryzae (Fungal) | Soluble Starch | 11.11 (mg/mL) | 2.0 | Note: Substrate is starch, not maltopentaose. |
| Bacillus subtilis (Bacterial) | Not specified | Not specified | Not specified | pH optimum of 8.2.[4] |
Application in Enzyme Inhibition Studies
Maltopentaose is also crucial for characterizing enzyme inhibitors, which is central to the development of therapeutics for conditions like type 2 diabetes, where inhibiting α-amylase can help control post-prandial hyperglycemia. By using maltopentaose as the substrate, researchers can accurately determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Quantitative Data for Enzyme Inhibition
This table presents inhibition constants for various compounds against α-amylases with maltopentaose as the substrate.
| Enzyme Source | Inhibitor | Substrate | Kᵢ | Inhibition Type |
| Porcine Pancreatic α-Amylase | α-Cyclodextrin | Maltopentaose | 7.0 mM | Mixed non-competitive[5] |
| Porcine Pancreatic α-Amylase | β-Cyclodextrin | Maltopentaose | 2.5 mM | Mixed non-competitive[5] |
| Porcine Pancreatic α-Amylase | γ-Cyclodextrin | Maltopentaose | 3.1 mM | Mixed non-competitive[5] |
| Human Pancreatic α-Amylase | Dehydrodieugenol B | Maltopentaose | 47.6 µM | Uncompetitive[6] |
| Porcine Pancreatic α-Amylase | Acarbose | Maltopentaose | Not specified | Mixed non-competitive[7] |
| Porcine Pancreatic α-Amylase | Maltose | Maltopentaose | Not specified | Non-competitive[7] |
| Porcine Pancreatic α-Amylase | Maltotriose | Maltopentaose | Not specified | Competitive[7] |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ) of α-Amylase with this compound
This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of α-amylase using a colorimetric assay that measures the release of reducing sugars.
Materials:
-
This compound solution (variable concentrations: 0.1 to 10 mM in buffer)
-
α-Amylase solution (e.g., from human saliva or porcine pancreas, concentration to be optimized)
-
20 mM Sodium Phosphate Buffer (pH 6.9) containing 6.7 mM NaCl
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Maltose standard solutions (for calibration curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a Maltose Standard Curve:
-
Prepare a series of maltose standards of known concentrations.
-
To each standard, add DNS reagent, boil for 5-15 minutes, cool, and measure the absorbance at 540 nm.
-
Plot absorbance versus maltose concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Set up a series of reactions with varying concentrations of maltopentaose.
-
For each reaction, pre-incubate the maltopentaose solution at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of α-amylase solution.
-
Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Include a blank for each substrate concentration containing buffer instead of the enzyme.
-
-
Data Analysis:
-
Use the maltose standard curve to convert the absorbance values into the concentration of reducing sugar produced.
-
Calculate the initial velocity (V₀) for each maltopentaose concentration.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation.
-
Protocol 2: α-Amylase Inhibition Assay Using this compound
This protocol describes how to determine the inhibitory potential and the inhibition constant (Kᵢ) of a compound against α-amylase.
Materials:
-
Same as Protocol 1, plus:
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Determine IC₅₀ (Half-maximal inhibitory concentration):
-
Perform the enzyme assay as described in Protocol 1 using a fixed concentration of maltopentaose (typically around the Kₘ value).
-
Include a range of inhibitor concentrations in the reaction mixtures.
-
Pre-incubate the enzyme with the inhibitor for a set time (e.g., 10 minutes) before adding the substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
-
Determine the Mode of Inhibition and Kᵢ:
-
Perform the enzyme assay with several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the maltopentaose substrate.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect at a point other than the axes.
-
-
Calculate the Kᵢ value using the appropriate equations derived from the Michaelis-Menten equation for the determined mode of inhibition or by using a Dixon plot.
-
Visualizations
Experimental Workflow for Enzyme Kinetics and Inhibition Assays
Caption: Workflow for determining enzyme kinetic and inhibition parameters.
Signaling Pathway of α-Amylase in Glucose Homeostasis
Caption: Role of α-Amylase in glucose uptake and insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbino.com [jbino.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Inhibition Mechanism of Human Pancreatic α-Amylase, a Type 2 Diabetes Target, by Dehydrodieugenol B Isolated from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of porcine pancreatic alpha-amylase. Inhibition of maltopentaose hydrolysis by acarbose, maltose and maltotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maltopentaose Hydrate in Diagnostic Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltopentaose hydrate, a maltooligosaccharide, serves as a crucial substrate in the development of diagnostic kits, primarily for the quantification of α-amylase activity in biological fluids such as serum and urine. The concentration of α-amylase is a key biomarker for various pathological conditions, most notably acute pancreatitis. Elevated levels can also indicate other conditions, including certain salivary gland disorders and impaired renal function, while decreased levels may be associated with severe liver disease.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in a coupled enzymatic assay for the determination of α-amylase activity.
Principle of the Assay
The diagnostic assay is based on a coupled enzymatic reaction. In the primary reaction, α-amylase in the sample hydrolyzes Maltopentaose, a defined substrate of five glucose units. The resulting fragments are then acted upon by α-glucosidase in a secondary reaction, which liberates glucose. The glucose produced is subsequently oxidized by glucose oxidase, a reaction that generates a quantifiable signal, often a colored product or a change in absorbance, which is directly proportional to the α-amylase activity in the sample.[5] This kinetic measurement provides a sensitive and specific method for α-amylase determination.[6]
Clinical Significance
-
Pancreatic Disorders: The primary clinical utility of α-amylase measurement is in the diagnosis of acute pancreatitis, where serum levels can rise significantly.[7][8]
-
Renal Function: Impaired kidney function can lead to decreased clearance of α-amylase, resulting in elevated serum levels.[9][10][11] The amylase-creatinine clearance ratio can be a useful diagnostic tool in patients with renal insufficiency to differentiate pancreatitis from other causes of hyperamylasemia.[9][12]
-
Liver Disease: In cases of severe liver dysfunction, serum amylase levels may be decreased.[1][2][3][13]
Quantitative Data Summary
The following tables summarize key quantitative data for an α-amylase diagnostic assay utilizing this compound.
Table 1: Assay Performance Characteristics
| Parameter | Specification | Reference |
| Linearity | Up to 1600 U/L | [14] |
| Detection Limit | 1.39 U/L | [14] |
| Precision (Within-run) | CV% < 1.0% | [14] |
| Precision (Between-run) | CV% < 1.3% | [14] |
| Km for Maltopentaose | 0.48 mmol/L | [6] |
Table 2: Reference Ranges for α-Amylase
| Sample Type | Reference Range |
| Serum/Plasma | < 86 U/L |
| Urine | Up to 500 U/L |
It is recommended that each laboratory establish its own reference ranges.
Experimental Protocols
Reagent Preparation
-
R1 (Buffer/Substrate Reagent):
-
MES Buffer (pH 6.0): 100 mmol/L
-
This compound: Concentration as optimized for the specific assay format
-
α-Glucosidase: > 10 kU/L
-
Glucose Oxidase: > 15 kU/L
-
Calcium Acetate: 6 mmol/L
-
Sodium Chloride: 350 mmol/L
-
Potassium Thiocyanate: 900 mmol/L
-
Stabilizers and detergents
-
-
R2 (Color Reagent):
-
Chromogenic substrate for the glucose oxidase reaction (e.g., a peroxidase substrate).
-
-
Calibrator:
-
A solution with a known concentration of α-amylase.
-
-
Control Sera (Normal and Abnormal):
-
Sera with α-amylase concentrations within the normal and pathological ranges.
-
Assay Procedure (Automated Analyzer)
-
Sample Preparation: Use serum, heparinized plasma, or urine. Samples should be free of hemolysis.[15] Avoid anticoagulants such as EDTA, citrate, and oxalate as they can inhibit α-amylase activity.[15][16]
-
Assay Conditions:
-
Wavelength: 405 nm
-
Temperature: 37°C
-
Measurement: Kinetic
-
-
Pipetting and Incubation:
-
Pipette sample and R1 into a reaction cuvette.
-
Incubate for a defined period (e.g., 1 minute) to allow for temperature equilibration.
-
Add R2 to initiate the color development.
-
-
Measurement:
-
Record the change in absorbance per minute (ΔA/min) after the addition of R2.
-
The reaction is typically monitored for 1-3 minutes.
-
Quality Control
-
Include normal and abnormal control sera in each run to validate the assay performance.
-
Results should fall within the defined ranges for the controls. If not, check the instrument, reagents, and procedure.[14]
Calculation of Results
The α-amylase activity is calculated using the following formula:
Amylase Activity (U/L) = (ΔA/min of Sample / ΔA/min of Calibrator) x Concentration of Calibrator (U/L)
Potential Interferences
-
Endogenous Glucose: High levels of glucose in the sample can potentially interfere with the assay.[6]
-
Hemolysis: Hemolyzed samples may affect spectrophotometric readings.[16]
-
Anticoagulants: EDTA, citrate, and oxalate can inhibit α-amylase activity.[15][16]
-
Drugs: Certain drugs, such as morphine, can cause falsely elevated serum amylase levels.
-
Other Substances: High concentrations of bilirubin and triglycerides generally do not interfere significantly.[8]
Visualizations
Caption: Coupled enzymatic assay workflow for α-amylase detection.
Caption: Logical workflow for the diagnostic use of the α-amylase assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the clinical significance of low serum amylase? Systematic review of the conditions associated with low serum amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amylase Test: MedlinePlus Medical Test [medlineplus.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. janissahealthcare.com [janissahealthcare.com]
- 8. vector.thebeacongroup.co.in [vector.thebeacongroup.co.in]
- 9. Amylase-creatinine clearance ratios and serum amylase isoenzymes in moderate renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal clearance of pancreatic and salivary amylase relative to creatinine in patients with chronic renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Serum Amylase in Patients of Chronic Kidney Disease Stage Three to Stage Five | Semantic Scholar [semanticscholar.org]
- 12. acpjournals.org [acpjournals.org]
- 13. P337 What is the clinical significance of low serum amylase? Systematic review of the associated conditions | Gut [gut.bmj.com]
- 14. linear.es [linear.es]
- 15. genuinebiosystem.com [genuinebiosystem.com]
- 16. US5766872A - Method for eliminating hemolysis interference in an amylase analysis - Google Patents [patents.google.com]
Maltopentaose Hydrate: A Promising Carbon Source for Enhanced Microbial Fermentation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maltopentaose hydrate, a maltooligosaccharide composed of five α-1,4 linked glucose units, is emerging as a valuable carbon source in microbial fermentation for the production of a wide range of biomolecules, including recombinant proteins, enzymes, and other valuable metabolites. Its unique properties, such as slower utilization compared to glucose, can lead to more controlled and efficient fermentation processes. This document provides detailed application notes and experimental protocols for utilizing this compound as a primary carbon source in microbial cultures, enabling researchers to optimize their fermentation strategies for improved product yield and quality.
Maltopentaose serves as a substrate for beneficial gut bacteria, potentially promoting gut health.[1] Some studies also suggest that oligosaccharides like maltopentaose may possess antioxidant properties.[1] In industrial applications, certain bacteria can ferment maltopentaose to produce ethanol and carbon dioxide.[1]
Advantages of this compound in Microbial Fermentation
The utilization of this compound as a carbon source offers several advantages over traditional monosaccharides like glucose:
-
Reduced Crabtree Effect: In organisms like Saccharomyces cerevisiae, high glucose concentrations can lead to overflow metabolism, resulting in the production of ethanol even in the presence of oxygen (the Crabtree effect). This can decrease the biomass yield and the production of desired non-fermentative products. The slower hydrolysis of maltopentaose into glucose can help maintain lower ambient glucose levels, thus mitigating this effect.
-
Sustained Nutrient Supply: The gradual enzymatic breakdown of maltopentaose provides a more sustained release of glucose, preventing rapid depletion of the carbon source and supporting prolonged microbial growth and productivity.
-
Altered Metabolic Responses: The use of a complex carbohydrate can trigger different metabolic and regulatory responses in microorganisms compared to simple sugars, potentially leading to the enhanced production of specific secondary metabolites.
-
High Affinity for Microbial Uptake Systems: Some microorganisms possess high-affinity transport systems for maltooligosaccharides. For instance, Flavobacterium sp. strain S12 exhibits a very low half-saturation constant (Ks) for maltopentaose (≤0.03 µM), indicating a highly efficient uptake mechanism even at low concentrations.[2][3] This is significantly lower than the Ks for glucose (1.5 µM) and maltose (0.16 µM) in the same organism, suggesting a preference for longer oligosaccharides.[2][3]
Quantitative Data on Microbial Growth
While direct comparative data on biomass yield and specific growth rate using maltopentaose is limited in publicly available literature, studies on the closely related maltotriose (a three-glucose oligosaccharide) in Saccharomyces cerevisiae provide valuable insights. This data can serve as a strong proxy for the expected performance of maltopentaose in similar fermentation systems.
Table 1: Comparison of Specific Growth Rates and Biomass Yields of Saccharomyces cerevisiae on Different Carbon Sources.
| Carbon Source (20 g/L) | Maximum Specific Growth Rate (µ_max) (h⁻¹) | Biomass Yield (g dry cell weight / g substrate) |
| Glucose | ~0.34 | Data not consistently reported due to fermentative metabolism |
| Maltose | ~0.33 | Data not consistently reported due to fermentative metabolism |
| Maltotriose | ~0.21 | Higher than glucose or maltose |
Data adapted from studies on Saccharomyces cerevisiae, where maltotriose metabolism was observed to be primarily oxidative, leading to higher biomass yields compared to the respiro-fermentative metabolism of glucose and maltose.[1][4]
Table 2: Half-Saturation Constants (Ks) for the Growth of Flavobacterium sp. on Various Carbon Sources.
| Carbon Source | Half-Saturation Constant (Ks) (µM) |
| Glucose | 1.5 |
| Maltose | 0.16 |
| Maltotriose | ≤0.03 |
| Maltotetraose | ≤0.03 |
| Maltopentaose | ≤0.03 |
| Maltohexaose | ≤0.03 |
This data highlights the high affinity of Flavobacterium sp. for longer malto-oligosaccharides, including maltopentaose.[2][3]
Metabolic Pathway of Maltopentaose Utilization
The metabolic pathway for maltopentaose utilization generally follows that of other maltooligosaccharides. The key steps involve transport into the cell and subsequent hydrolysis into glucose, which then enters central carbon metabolism (glycolysis).
Metabolic pathway of maltopentaose.
Experimental Protocols
Protocol 1: Comparative Analysis of Microbial Growth on Different Carbon Sources
This protocol outlines a typical batch fermentation experiment to compare microbial growth using this compound, glucose, and maltose as the primary carbon source.
1. Media Preparation:
-
Prepare a defined minimal medium appropriate for the microorganism of interest (e.g., M9 minimal medium for E. coli or Yeast Nitrogen Base for S. cerevisiae).
-
Prepare separate sterile stock solutions (e.g., 20% w/v) of this compound, glucose, and maltose.
-
Aseptically add the respective carbon source to the sterile minimal medium to a final concentration of 1-2% (w/v). Ensure the final volumes are equal across all conditions.
Workflow for media preparation.
2. Inoculation and Incubation:
-
Prepare a seed culture of the desired microorganism by growing it overnight in a suitable rich medium (e.g., LB for E. coli, YPD for S. cerevisiae).
-
Harvest the cells from the seed culture by centrifugation and wash them with sterile saline or minimal medium without a carbon source to remove any residual medium components.
-
Inoculate the fermentation media with the washed cells to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate the cultures under optimal conditions for the specific microorganism (e.g., 37°C and 200 rpm for E. coli; 30°C and 200 rpm for S. cerevisiae).
3. Monitoring Microbial Growth:
-
At regular time intervals (e.g., every 1-2 hours), aseptically withdraw a small sample from each culture.
-
Measure the OD₆₀₀ of the samples using a spectrophotometer. Use the sterile fermentation medium as a blank.
-
Plot the OD₆₀₀ values against time to generate growth curves for each carbon source.
4. Data Analysis:
-
Specific Growth Rate (µ): Determine the maximum specific growth rate during the exponential phase of growth using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁) where OD₁ and OD₂ are the optical densities at times t₁ and t₂ respectively, within the exponential growth phase.
-
Biomass Yield: At the end of the fermentation (e.g., upon reaching the stationary phase), determine the final dry cell weight.
-
Harvest a known volume of culture by centrifugation.
-
Wash the cell pellet with distilled water.
-
Dry the pellet at 60-80°C until a constant weight is achieved.
-
Calculate the biomass yield as grams of dry cell weight per gram of consumed substrate.
-
Protocol 2: Determination of Residual Carbon Source Concentration
This protocol can be used to monitor the consumption of the carbon source throughout the fermentation, providing insights into the rate of utilization.
1. Sample Preparation:
-
At each time point when measuring OD₆₀₀, collect a larger sample (e.g., 1-2 mL).
-
Centrifuge the sample to pellet the cells.
-
Collect the supernatant and store it at -20°C for later analysis.
2. Analytical Method (High-Performance Liquid Chromatography - HPLC):
-
Use an HPLC system equipped with a suitable carbohydrate analysis column (e.g., an amine-based column) and a refractive index (RI) detector.
-
Prepare a mobile phase, typically acetonitrile and water, and run the system under isocratic conditions.
-
Prepare standard solutions of maltopentaose, glucose, and maltose of known concentrations to generate a standard curve.
-
Inject the collected supernatants and quantify the concentration of the residual carbon source by comparing the peak areas to the standard curve.
Conclusion
This compound presents a compelling alternative to traditional carbon sources in microbial fermentation. Its slower degradation and potential for high-affinity uptake can lead to more controlled and efficient bioprocesses. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the benefits of this compound in their specific fermentation systems. By systematically comparing its performance against other carbon sources, scientists can optimize their media formulations to enhance the production of valuable biomolecules for research, diagnostics, and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the concentration of maltose- and starch-like compounds in drinking water by growth measurements with a well-defined strain of a Flavobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
Application of Maltopentaose Hydrate in the Structural Biology of Carbohydrate-Binding Modules
Introduction
Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains found in carbohydrate-active enzymes that play a crucial role in recognizing and binding to specific carbohydrates. This targeted binding increases the efficiency of the associated enzymes in degrading complex polysaccharides. The study of CBM-carbohydrate interactions is fundamental for understanding enzymatic mechanisms and for the development of novel biotechnological and therapeutic applications. Maltopentaose, a linear oligosaccharide consisting of five α-1,4 linked glucose units, serves as a valuable tool in the structural and functional characterization of starch-binding CBMs. Its defined length and structure allow for precise biophysical and structural studies, providing insights into the binding mechanisms of CBMs that target starch and related α-glucans.
These application notes provide a comprehensive overview of the use of Maltopentaose hydrate in the structural biology of CBMs. We present key quantitative data, detailed experimental protocols for isothermal titration calorimetry (ITC) and protein crystallization, and logical workflows to guide researchers in this field.
Data Presentation: Thermodynamics of CBM-Maltopentaose Interaction
The interaction between CBMs and their ligands can be quantitatively characterized by determining the thermodynamic parameters of binding. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of this interaction. Below is a summary of typical thermodynamic data for the binding of a hypothetical starch-binding CBM to this compound.
| Parameter | Value | Unit | Description |
| Association Constant (K_a) | 1.5 x 10^5 | M⁻¹ | Measures the strength of the binding interaction. |
| Dissociation Constant (K_d) | 6.7 | µM | The reciprocal of K_a, indicating the concentration at which half of the CBM binding sites are occupied. |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol | The heat released or absorbed upon binding. A negative value indicates an exothermic reaction. |
| Entropy Change (ΔS) | -15.8 | cal/mol·K | The change in the randomness of the system upon binding. A negative value suggests an increase in order. |
| Gibbs Free Energy Change (ΔG) | -7.0 | kcal/mol | Indicates the spontaneity of the binding process. Calculated from ΔG = ΔH - TΔS. |
| Stoichiometry (n) | 1.1 | - | The molar ratio of Maltopentaose to CBM at saturation. A value close to 1 indicates a 1:1 binding stoichiometry. |
Experimental Protocols
Protein Expression and Purification of a Carbohydrate-Binding Module
A prerequisite for any structural or biophysical study is the production of a pure, homogenous, and stable CBM. The following is a general protocol for the expression and purification of a His-tagged CBM from E. coli.
a. Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for the CBM of interest with an N- or C-terminal polyhistidine tag.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium with the same antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature, typically 18-25°C, for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the CBM with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Further purify the CBM using size-exclusion chromatography (gel filtration) to remove aggregates and other impurities. The buffer for this step should be the same as that used for subsequent biophysical experiments (e.g., ITC buffer).
-
Assess the purity of the CBM by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding thermodynamics.[1][2]
a. Sample Preparation:
-
Dialyze the purified CBM extensively against the ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Prepare the this compound solution in the final dialysis buffer to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
Accurately determine the concentrations of the CBM and this compound.
b. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CBM solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 10-20 times the CBM concentration) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the Maltopentaose solution into the CBM solution with appropriate spacing between injections to allow the system to return to thermal equilibrium.
-
Perform a control experiment by injecting the Maltopentaose solution into the buffer to determine the heat of dilution.
c. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine K_a, ΔH, and n.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(K_a) and ΔG = ΔH - TΔS.
Co-crystallization of CBM with this compound
Obtaining a high-resolution crystal structure of a CBM in complex with Maltopentaose provides detailed insights into the molecular basis of their interaction.
a. Sample Preparation:
-
Concentrate the purified CBM to a suitable concentration for crystallization (typically 5-10 mg/mL) in a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Prepare a stock solution of this compound in the same buffer.
b. Crystallization:
-
Mix the CBM solution with this compound at a molar ratio that ensures saturation of the CBM (e.g., 1:5 to 1:10 CBM to Maltopentaose).
-
Incubate the mixture on ice for at least 30 minutes.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a wide range of crystallization conditions (precipitants, pH, and additives) using commercially available or in-house prepared screens.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the plates regularly for crystal growth.
c. Crystal Handling and Data Collection:
-
Once crystals appear, they can be cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using standard crystallographic software.
Visualizations
Caption: Experimental workflow for CBM characterization.
References
Troubleshooting & Optimization
Technical Support Center: Purity Analysis of Maltopentaose Hydrate by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purity analysis of Maltopentaose hydrate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the general purity of commercially available this compound?
A1: Commercially available this compound is typically offered in high purity, often 95% or greater as determined by HPLC. Some suppliers provide analytical standards with purity exceeding 99%.
Q2: What are the common impurities in this compound?
A2: Common impurities are other maltooligosaccharides with a different degree of polymerization (DP), such as glucose (DP1), maltose (DP2), maltotriose (DP3), maltotetraose (DP4), maltohexaose (DP6), and maltoheptaose (DP7). These can be process-related impurities from the initial hydrolysis of starch.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: Amino (NH2) columns are frequently used for the separation of mono- and oligosaccharides. These columns operate in hydrophilic interaction liquid chromatography (HILIC) mode. Nonionic polymeric sorbent columns and graphitized carbon columns can also be effective for separating maltooligosaccharides.
Q4: Which detectors are suitable for analyzing this compound?
Q5: How should I prepare a this compound sample for HPLC analysis?
A5: Dissolve the this compound powder in the mobile phase or deionized water to a known concentration (e.g., 1-5 mg/mL). It is crucial to ensure the sample is fully dissolved. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.
Experimental Protocol: HPLC Purity Analysis of this compound
This section provides a typical HPLC method for the purity analysis of this compound.
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). |
| Column | Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | Refractive Index Detector (RID) maintained at a stable temperature (e.g., 40 °C) |
| Injection Volume | 10-20 µL |
| Sample Preparation | Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 2 mg/mL. Filter the solution through a 0.45 µm filter prior to injection. |
| Standard Preparation | Prepare a standard solution of high-purity Maltopentaose and a mixed standard of other maltooligosaccharides (DP1-DP7) to determine their retention times. |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Clogged column frit. 2. Particulate matter from the sample. 3. Blockage in the tubing or injector. | 1. Reverse flush the column (disconnect from the detector first). 2. Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter. 3. Systematically disconnect fittings from the detector backwards to the pump to identify the location of the clog. |
| Peak Tailing | 1. Secondary interactions with the column. 2. Column degradation. 3. Anomer separation of the sugar. | 1. Adjust the mobile phase composition, for example by adding a small amount of modifier. 2. Replace the column with a new one. 3. Increasing the column temperature may help to interconvert the anomers faster, resulting in a sharper peak. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column not properly equilibrated. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase accurately. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time (at least 10-15 column volumes) before starting the analysis. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Baseline Noise or Drift (especially with RID) | 1. Unstable column or detector temperature. 2. Contaminated or improperly degassed mobile phase. 3. Air bubbles in the system. | 1. Allow the entire system, especially the column and RID, to stabilize at the set temperature. 2. Use high-purity solvents and degas the mobile phase thoroughly. 3. Purge the pump and detector to remove any trapped air bubbles. |
| Split Peaks | 1. Clogged inlet frit of the column. 2. Void in the column packing material. 3. Sample solvent incompatible with the mobile phase. | 1. Replace the inlet frit or the column. 2. Replace the column. 3. Dissolve the sample in the mobile phase whenever possible. |
| No Peaks or Very Small Peaks | 1. Injector malfunction. 2. Detector issue (e.g., RID needs purging, ELSD nebulizer clogged). 3. Sample concentration is too low. | 1. Check the injector for proper operation and ensure the sample is being drawn and injected. 2. Refer to the detector's manual for maintenance and troubleshooting procedures. 3. Prepare a more concentrated sample. |
Visual Guides
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Troubleshooting low yield in enzymatic production of Maltopentaose hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic production of Maltopentaose hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound is a maltooligosaccharide composed of five glucose units linked by α-1,4 glycosidic bonds. It is used as a substrate for α-amylase activity assays, as a standard for chromatography, and in various research applications within glycobiology and drug delivery.
Q2: Which enzymes are typically used for the production of Maltopentaose?
The most common enzymes used are maltopentaose-forming amylases, often sourced from bacteria such as Bacillus species.[1] Another enzyme that can be employed is cyclodextrin glucanotransferase (CGTase). The choice of enzyme will influence the optimal reaction conditions and the resulting product profile.
Q3: What is a typical yield for the enzymatic production of Maltopentaose?
Yields can vary significantly based on the enzyme, substrate, and reaction conditions. For example, Bacillus sp. AIR-5 has been reported to produce 8.9 g/L of maltopentaose from a 40 g/L soluble starch solution, with maltopentaose constituting 90% of the maltooligosaccharides produced.[1]
Q4: How can I analyze the products of my enzymatic reaction?
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of carbohydrates, including maltopentaose and other maltooligosaccharides.[2][3][4] This technique allows for the direct analysis of complex carbohydrate mixtures without the need for derivatization.[2]
Troubleshooting Guide: Low Yield
Low yield is a frequent issue in the enzymatic production of this compound. The following sections provide a systematic approach to identifying and resolving the root cause of this problem.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low Maltopentaose yield.
Problem: Sub-optimal Reaction Conditions
Enzyme activity is highly sensitive to pH, temperature, and reaction time. Deviations from the optimal conditions can drastically reduce the yield.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your reaction buffer is at the optimum for your specific enzyme. For example, the maltopentaose-forming amylase from Bacillus sp. AIR-5 has an optimal pH of 8.5.[1]
-
Confirm Temperature: Check that the reaction is being conducted at the optimal temperature. The same Bacillus sp. AIR-5 amylase has an optimal temperature of 45°C and is rapidly inactivated above 55°C.[1]
-
Review Reaction Time: An insufficient reaction time will result in incomplete conversion of the substrate. Conversely, an excessively long reaction time may lead to product degradation or the formation of byproducts, especially if the enzyme preparation is not pure.
Quantitative Impact of Reaction Parameters on Yield (Hypothetical Data for a Typical Maltopentaose-Forming Amylase):
| Parameter | Condition | Expected Yield (%) |
| pH | Optimal (e.g., 8.5) | 100 |
| +/- 0.5 unit | 80-90 | |
| +/- 1.0 unit | 50-70 | |
| Temperature | Optimal (e.g., 45°C) | 100 |
| +/- 5°C | 75-95 | |
| > Optimal +10°C | < 50 (due to inactivation) | |
| Reaction Time | Optimal | 100 |
| 50% of Optimal | 40-60 | |
| 200% of Optimal | 90-95 (potential for byproducts) |
Problem: Inactive or Low-Activity Enzyme
The enzyme is the catalyst for the reaction, and its activity is paramount for a high yield.
Troubleshooting Steps:
-
Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and in the recommended buffer to maintain its activity.
-
Enzyme Age: Use an enzyme that is within its expiration date. Enzyme activity can decrease over time.
-
Activity Assay: If possible, perform an activity assay on your enzyme stock to confirm its specific activity.
-
Enzyme Concentration: Verify that the correct concentration of the enzyme is being used in the reaction.
Impact of Enzyme Activity on Product Yield:
| Enzyme Activity | Relative Yield (%) |
| 100% | 100 |
| 75% | 75 |
| 50% | 50 |
| 25% | 25 |
Problem: Substrate or Product Inhibition
High concentrations of the substrate or the accumulation of the product (maltopentaose) can inhibit the enzyme's activity.
Troubleshooting Steps:
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate up to a certain point, excessively high concentrations can lead to substrate inhibition.[5][6] If you suspect substrate inhibition, try running the reaction at a lower initial substrate concentration.
-
Product Accumulation: As the reaction progresses, the concentration of maltopentaose increases, which can competitively inhibit the enzyme.[7] To mitigate this, consider a fed-batch approach where the substrate is added incrementally, or remove the product from the reaction mixture as it is formed.
Enzymatic Reaction Pathway and Inhibition:
Caption: Enzymatic reaction pathway and potential inhibition loops.
Experimental Protocols
Protocol 1: Enzymatic Production of this compound
This protocol is a general guideline and may require optimization for your specific enzyme and substrate.
-
Substrate Preparation: Prepare a solution of soluble starch (e.g., 4% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5). Heat the solution to dissolve the starch completely, then cool to the optimal reaction temperature (e.g., 45°C).
-
Enzyme Addition: Add the maltopentaose-forming amylase to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/g of starch.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing the product formation using HPAEC-PAD.
-
Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature and inactivate the enzyme.
-
Clarification: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant contains the maltopentaose.
Protocol 2: Purification of this compound
-
Enzyme Removal: If the enzyme is not fully denatured and precipitated by boiling, ultrafiltration using a membrane with a suitable molecular weight cut-off (e.g., 10 kDa) can be used to remove the enzyme.[8]
-
Chromatographic Separation: The clarified supernatant can be further purified using size-exclusion chromatography (e.g., using Bio-Gel P-2) to separate maltopentaose from other maltooligosaccharides and unreacted substrate.[9]
-
Fraction Analysis: Analyze the collected fractions by HPAEC-PAD to identify those containing pure maltopentaose.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 6. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single time-point analysis of product and substrate inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maltopentaose Hydrate Stability in Aqueous Solutions
Welcome to the technical support center for Maltopentaose hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
Maltopentaose is a maltooligosaccharide composed of five α-1,4 linked glucose units. In its solid form, it exists as a hydrate. When dissolved in water, it is susceptible to degradation, which can impact the accuracy and reproducibility of experiments. Ensuring its stability is crucial for applications in enzymology, as a substrate for α-amylases, and in various biochemical assays.
Q2: What are the primary degradation pathways for Maltopentaose in aqueous solutions?
Maltopentaose in aqueous solutions can degrade through several pathways:
-
Hydrolysis: This is the most common degradation pathway, where the glycosidic bonds are broken, yielding smaller oligosaccharides (maltotetraose, maltotriose, maltose) and glucose. This can be acid-catalyzed, base-catalyzed, or, most significantly in biological applications, enzyme-catalyzed by amylases.
-
Maillard Reaction: In the presence of amino acids or proteins, Maltopentaose, a reducing sugar, can undergo non-enzymatic browning known as the Maillard reaction. This is accelerated by heat and can lead to the formation of a complex mixture of products, altering the solution's color and composition.
-
Caramelization: At high temperatures, typically above 180°C for maltose (a similar disaccharide), Maltopentaose can undergo caramelization, a process of thermal decomposition that results in browning and the generation of various flavor and aroma compounds. While less common at typical laboratory storage temperatures, it can be a concern during heat-intensive experimental steps.
Q3: What are the optimal storage conditions for this compound aqueous solutions to minimize degradation?
For short-term storage (up to 1 month), aqueous solutions of Maltopentaose should be stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store them at -80°C.[1] It is also advisable to protect the solutions from light.[1] To prevent microbial contamination, which can introduce enzymes that degrade Maltopentaose, solutions should be prepared with sterile water and filtered through a 0.22 μm filter before storage.[1]
Q4: How does pH affect the stability of Maltopentaose solutions?
The pH of the solution significantly influences the rate of degradation. Acidic conditions can promote acid-catalyzed hydrolysis of glycosidic bonds. Conversely, alkaline conditions can accelerate the Maillard reaction in the presence of amino compounds. The optimal pH for stability is generally close to neutral, but the ideal pH may vary depending on the buffer system and the presence of other components in the solution. For enzymatic assays, the buffer system should be chosen to maintain the optimal pH for enzyme activity while minimizing substrate degradation.
Q5: Are there any chemical inhibitors that can prevent Maltopentaose degradation?
Yes, inhibitors can be used to target specific degradation pathways:
-
For Enzymatic Hydrolysis: If contamination with amylases is a concern, specific inhibitors can be used. Acarbose is a known inhibitor of α-amylases and can prevent the enzymatic hydrolysis of Maltopentaose.[1] Other inhibitors include cyclodextrins and certain protein inhibitors.
-
For Maillard Reaction: To inhibit the Maillard reaction, compounds that trap reactive carbonyl intermediates can be added. Examples include aminoguanidine and certain phenolic compounds. However, the suitability of these inhibitors depends on the specific experimental system, as they may interfere with other components or reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in Maltopentaose concentration over time. | 1. Enzymatic degradation: Contamination with amylases from glassware, reagents, or microbial growth.2. Hydrolysis: Sub-optimal pH or high storage temperature. | 1. Use sterile, nuclease-free water and reagents. Autoclave glassware. Add a broad-spectrum amylase inhibitor like acarbose if compatible with your experiment.2. Store solutions at -20°C or -80°C.[1] Buffer the solution to a pH near neutral (e.g., pH 6.5-7.5) using a suitable buffer system. |
| Browning or yellowing of the Maltopentaose solution. | 1. Maillard Reaction: Presence of amino acids or proteins, especially when heated.2. Caramelization: Exposure to high temperatures. | 1. If possible, avoid heating Maltopentaose solutions in the presence of amino compounds. If heating is necessary, minimize the duration and temperature. Consider adding a Maillard reaction inhibitor if it does not interfere with the experiment.2. Avoid exposing the solution to temperatures above 150°C. |
| Inconsistent results in enzymatic assays using Maltopentaose as a substrate. | 1. Substrate degradation: The actual concentration of Maltopentaose is lower than expected due to degradation during storage or the experiment itself.2. Presence of degradation products: Smaller oligosaccharides and glucose can act as competitive inhibitors or substrates for the enzyme, affecting the reaction kinetics. | 1. Prepare fresh Maltopentaose solutions for critical experiments. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.2. Verify the purity of your Maltopentaose solution using an analytical technique like TLC or HPLC before use. |
| Appearance of multiple spots/peaks in TLC/HPLC analysis of a supposedly pure Maltopentaose solution. | 1. Degradation: The additional spots/peaks correspond to smaller oligosaccharides and glucose, which are products of hydrolysis.2. Initial Purity: The this compound used may not have been of high purity. | 1. Review storage conditions (temperature, pH) and handling procedures to minimize degradation.2. Always check the certificate of analysis of the this compound. If necessary, purify the material before use. |
Data Presentation
Table 1: Factors Influencing the Stability of Maltopentaose in Aqueous Solutions
| Parameter | Effect on Stability | Recommended Conditions to Minimize Degradation |
| Temperature | Higher temperatures accelerate hydrolysis, Maillard reaction, and caramelization. | Short-term: -20°CLong-term: -80°C[1] |
| pH | Acidic (<4) and alkaline (>8) pH can increase the rate of hydrolysis and the Maillard reaction, respectively. | Near neutral pH (6.5 - 7.5) is generally recommended for stability. |
| Presence of Amylases | Catalyze the rapid hydrolysis of Maltopentaose. | Use sterile techniques and consider adding amylase inhibitors (e.g., acarbose). |
| Presence of Amino Acids/Proteins | Promote the Maillard reaction, especially with heating. | Avoid heating in the presence of these compounds or use Maillard reaction inhibitors. |
| Light | Can potentially promote photo-degradation over long periods. | Store solutions in amber vials or protected from light.[1] |
Experimental Protocols
Protocol 1: Monitoring Maltopentaose Degradation using Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the degradation of Maltopentaose in an aqueous solution.
Materials:
-
Maltopentaose solution (to be tested)
-
Maltopentaose standard solution
-
Glucose, Maltose, Maltotriose, Maltotetraose standards
-
Silica gel TLC plates
-
Developing solvent: n-butanol:ethanol:water (5:3:2 v/v/v)
-
Visualization reagent: 5% sulfuric acid in ethanol
-
Heating plate or oven
Procedure:
-
Spot small volumes (1-2 µL) of the test solution and standard solutions onto the baseline of a silica gel TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Spray the dried plate evenly with the 5% sulfuric acid in ethanol reagent.
-
Heat the plate on a hot plate or in an oven at 110°C for 5-10 minutes until brown spots appear.
-
Interpretation: Compare the spots from the test solution to the standards. The presence of spots corresponding to smaller sugars (glucose, maltose, etc.) indicates degradation of Maltopentaose.
Protocol 2: Quantitative Analysis of Maltopentaose Degradation using the Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars
Objective: To quantify the increase in reducing ends as an indicator of Maltopentaose hydrolysis.
Materials:
-
Maltopentaose solution (to be tested) at different time points
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Calibration Curve:
-
Prepare a series of glucose standard solutions of known concentrations.
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Add 8 mL of distilled water to each tube and mix well.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Plot a graph of absorbance versus glucose concentration.
-
-
Sample Analysis:
-
Take 1 mL of the Maltopentaose solution at a specific time point.
-
Add 1 mL of DNS reagent.
-
Follow the same heating and dilution steps as for the standards.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Determine the concentration of reducing sugars in your sample using the glucose standard curve. An increase in the concentration of reducing sugars over time indicates the degradation of Maltopentaose.
-
Mandatory Visualizations
References
Overcoming interference in Maltopentaose hydrate-based enzyme assays
Welcome to the technical support center for Maltopentaose Hydrate-based enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as a substrate instead of starch for my alpha-amylase assay?
Maltopentaose is a well-defined substrate with a known molecular structure and weight. This provides more precise and reproducible kinetic data (Km, Vmax) compared to starch, which is a heterogeneous mixture of amylose and amylopectin with varying molecular weights and structures. Using a defined substrate like maltopentaose is crucial for enzyme specificity studies and for obtaining reliable kinetic parameters.
Q2: My blank wells (no enzyme) are showing a high background signal. What could be the cause?
A high background in your blank wells can be attributed to several factors:
-
Substrate Purity: The this compound substrate itself may contain contaminating reducing sugars. It is possible to assess the purity of the maltopentaose by monitoring the blank reaction.[1]
-
Reagent Contamination: One or more of your reagents may be contaminated with a reducing substance or a competing enzyme.
-
Sample-Related Interference: If your sample is colored or turbid, it can interfere with the absorbance reading.[2]
-
Non-enzymatic Browning: Samples with a high sugar content can undergo Maillard reactions or caramelization, which can produce colored products that interfere with absorbance-based assays.[2]
Q3: My enzyme activity appears to be lower than expected. What are the potential reasons?
Low or no enzyme activity can be due to:
-
Enzyme Inhibition: A compound in your sample may be inhibiting the enzyme.
-
Incorrect Buffer Conditions: The pH, ionic strength, or co-factor concentration of your buffer may not be optimal for the enzyme.
-
Improper Enzyme Storage: The enzyme may have lost activity due to incorrect storage or handling.
-
Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.
Q4: Can endogenous glucose in my sample interfere with the assay?
Endogenous glucose is a potential interferent. However, in NADP-coupled assays using maltopentaose, interference from endogenous glucose is not observed when the total NADP turnover is less than 0.25 mmol/l.[1] For other assay types, it is important to run a sample blank that contains the sample but no enzyme to account for endogenous reducing sugars.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your enzymatic reaction, leading to inaccurate results.
Caption: Troubleshooting workflow for high background signal.
| Interference Source | Description | Recommended Solution |
| Sample Color | Naturally colored compounds (e.g., from plant extracts) can absorb light at the detection wavelength.[2] | Run a sample blank (sample + all reagents except enzyme) and subtract its absorbance from the test sample. |
| Sample Turbidity | Suspended particles in the sample can scatter light, leading to artificially high absorbance readings.[3] | Centrifuge the sample and use the supernatant. If necessary, filter the sample through a 0.22 µm filter.[3] |
| Reducing Sugars | Pre-existing reducing sugars in the sample will react with the detection reagent. | Include a sample blank to measure the baseline level of reducing sugars. |
| Test Compounds | In drug screening, test compounds can be colored, fluorescent, or form aggregates that interfere with the assay. | Perform control experiments with the compound in the absence of the enzyme to assess its intrinsic absorbance or interference. |
Issue 2: Weak or No Signal
A weak or absent signal suggests a problem with the enzyme's activity or the detection system.
Caption: Troubleshooting workflow for weak or no signal.
| Cause | Description | Recommended Solution |
| Enzyme Inhibition | Components in the test sample may directly inhibit the enzyme. | Perform a spike-recovery experiment by adding a known amount of purified enzyme to the sample to see if its activity is recovered. If inhibition is present, consider sample dilution or purification. |
| Suboptimal Assay Conditions | Incorrect pH, temperature, or lack of necessary co-factors (e.g., Ca²⁺ for some amylases) can reduce enzyme activity. | Review the literature for the optimal conditions for your specific alpha-amylase. Ensure buffers are correctly prepared and at the right pH. |
| Degraded Enzyme | Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. | Use a fresh aliquot of the enzyme. Always store enzymes according to the manufacturer's instructions. |
| Incorrect Reagent Concentrations | Errors in the preparation of the substrate, buffer, or detection reagents can lead to a weak signal. | Double-check all calculations and ensure all reagents are within their expiration dates. |
Experimental Protocols
Protocol: Spectrophotometric Alpha-Amylase Assay using this compound
This protocol is a representative method for determining alpha-amylase activity. It is based on the quantification of reducing sugars produced from the enzymatic hydrolysis of maltopentaose using a colorimetric method with 3,5-Dinitrosalicylic acid (DNS).
-
Phosphate Buffer (50 mM, pH 6.9):
-
Dissolve 3.45 g of Sodium Phosphate Monobasic (NaH₂PO₄) in 400 mL of purified water.
-
Adjust pH to 6.9 with 1 M NaOH.
-
Bring the final volume to 500 mL with purified water.
-
-
This compound Substrate Solution (10 mg/mL):
-
Dissolve 50 mg of this compound in 5 mL of Phosphate Buffer. Prepare fresh daily.
-
-
3,5-Dinitrosalicylic Acid (DNS) Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate.
-
Bring the final volume to 100 mL with purified water. Store in a dark bottle at room temperature.
-
-
Maltose Standard Solution (1 mg/mL):
-
Dissolve 100 mg of D-(+)-Maltose monohydrate in 100 mL of purified water.
-
Caption: General workflow for the spectrophotometric alpha-amylase assay.
-
Prepare a Maltose Standard Curve:
-
Create a series of dilutions of the maltose standard solution (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
To 0.5 mL of each standard dilution, add 0.5 mL of phosphate buffer.
-
Add 1.0 mL of DNS reagent to each tube.
-
Boil for 5 minutes, then cool to room temperature.
-
Add 4.0 mL of purified water to each tube and mix.
-
Measure the absorbance at 540 nm.
-
Plot absorbance vs. maltose concentration to generate a standard curve.
-
-
Enzymatic Reaction:
-
For each sample, prepare a "Test" and a "Blank" tube.
-
Add 0.5 mL of the this compound substrate solution to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To the "Test" tubes, add 0.5 mL of your enzyme solution (or sample).
-
To the "Blank" tubes, add 0.5 mL of buffer (or sample buffer if your sample is in a specific buffer).
-
Incubate all tubes at 37°C for exactly 10 minutes.
-
-
Color Development and Measurement:
-
Stop the reaction by adding 1.0 mL of DNS reagent to all tubes.
-
Boil all tubes for 5 minutes.
-
Cool the tubes to room temperature.
-
Add 4.0 mL of purified water to each tube and mix.
-
Measure the absorbance at 540 nm.
-
-
Calculations:
-
Subtract the absorbance of the "Blank" from the absorbance of the "Test" for each sample to get the net absorbance.
-
Use the standard curve to determine the amount of maltose (reducing sugar) produced in your samples based on their net absorbance.
-
Enzyme activity can be expressed in Units/mL, where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose) per minute under the specified conditions.
-
References
Methods for removing contaminating oligosaccharides from Maltopentaose hydrate
Welcome to the technical support center for the purification of Maltopentaose hydrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of contaminating oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminating oligosaccharides in commercial this compound preparations?
A1: Commercial this compound can contain a range of related maltooligosaccharides as impurities. The most common contaminants are shorter-chain oligosaccharides such as glucose, maltose, and maltotriose, as well as longer-chain oligosaccharides like maltohexaose and maltoheptaose. The presence and abundance of these contaminants can vary depending on the manufacturing and initial purification processes.
Q2: What are the primary methods for removing these contaminating oligosaccharides?
A2: The primary methods for purifying this compound and removing contaminating oligosaccharides include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. Larger molecules elute first, followed by smaller molecules. It is effective for separating maltopentaose from smaller contaminants like glucose and maltose, and larger contaminants like maltohexaose.[1][2]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. Various column chemistries, such as aminopropyl-silica or specialized carbohydrate columns, can be used to effectively separate maltopentaose from closely related oligosaccharides.[3][4][5][6]
-
Enzymatic Degradation (Selective Fermentation): This method utilizes microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to selectively consume smaller saccharides like glucose and maltose, leaving the larger maltopentaose intact.
Q3: How can I assess the purity of my this compound sample after purification?
A3: The purity of your purified this compound can be assessed using analytical High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. Comparison of the chromatogram of your purified sample with a certified Maltopentaose standard will allow for the identification and quantification of any remaining impurities.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Chromatographic Methods (SEC and HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution / Peak Overlap | - Inappropriate column selection (pore size in SEC, stationary phase in HPLC).- Mobile phase composition is not optimal.- Flow rate is too high. | - Column Selection: For SEC, ensure the pore size of the resin is suitable for the molecular weight range of your oligosaccharides. For HPLC, consider a column specifically designed for carbohydrate separations.- Mobile Phase Optimization: In HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to water to improve separation. Small changes can have a significant impact on resolution.- Flow Rate: Reduce the flow rate to allow for better equilibration and separation. |
| Peak Tailing | - Secondary interactions between the oligosaccharides and the stationary phase.- Column overload.- Issues with the column packing or frit. | - Mobile Phase Additives: For HPLC on silica-based columns, interactions with residual silanols can cause tailing. Operating at a lower pH or using a highly deactivated column can help.- Sample Concentration: Reduce the concentration of the sample injected onto the column.- Column Maintenance: If a void is suspected at the column inlet, reversing and flushing the column (if permissible by the manufacturer) may resolve the issue. Using a guard column can help protect the analytical column. |
| Low Yield | - Inefficient collection of fractions.- Adsorption of the sample to the column matrix.- Degradation of the sample during processing. | - Fraction Collection: Optimize the timing and volume of fraction collection based on the chromatogram.- Column Compatibility: Ensure the column material is inert to your sample. Non-specific binding can be an issue.- Sample Stability: Process samples promptly and at appropriate temperatures to minimize degradation. |
| High Back Pressure | - Blockage of the column frit or tubing.- Particulate matter in the sample or mobile phase.- High viscosity of the mobile phase. | - Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.- System Flush: Flush the system and column with an appropriate solvent to remove any blockages.- Mobile Phase: If using a viscous mobile phase, consider adjusting the composition or increasing the column temperature to reduce viscosity. |
Enzymatic (Yeast Fermentation) Method
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Removal of Glucose/Maltose | - Insufficient yeast concentration.- Inadequate incubation time or temperature.- Yeast inactivity. | - Yeast Concentration: Increase the amount of yeast added to the solution.- Incubation Conditions: Optimize the incubation time and maintain the temperature within the optimal range for yeast fermentation (typically 25-35°C).- Yeast Viability: Ensure you are using fresh, active baker's yeast. |
| Loss of Maltopentaose | - Presence of enzymes in the yeast preparation that can degrade maltopentaose.- Non-specific degradation under the fermentation conditions. | - Yeast Strain: While generally robust, consider testing different strains of Saccharomyces cerevisiae if significant loss of the target molecule is observed.- Monitor Reaction: Take aliquots at different time points to monitor the degradation of contaminants and the integrity of the maltopentaose. |
Experimental Protocols
Preparative Size-Exclusion Chromatography (SEC)
This protocol is designed for the separation of maltopentaose from smaller and larger oligosaccharide contaminants.
Materials:
-
Size-Exclusion Chromatography column (e.g., with a fractionation range suitable for small oligosaccharides)
-
SEC system with a refractive index (RI) detector
-
Mobile Phase: Deionized, degassed water
-
This compound sample containing impurities
-
0.22 µm syringe filters
Protocol:
-
System Preparation: Equilibrate the SEC column with deionized, degassed water at a flow rate of 0.5 mL/min until a stable baseline is achieved on the RI detector.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject an appropriate volume of the prepared sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min). Collect fractions based on the elution profile observed on the chromatogram. Larger oligosaccharides will elute first, followed by maltopentaose, and then smaller contaminants like maltotriose, maltose, and glucose.
-
Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the maltopentaose.
-
Pooling and Recovery: Pool the fractions containing pure maltopentaose and recover the product, for example, by lyophilization.
Selective Fermentation with Saccharomyces cerevisiae
This protocol is for the removal of smaller saccharide contaminants like glucose and maltose.
Materials:
-
This compound sample containing glucose and maltose impurities
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sterile deionized water
-
Incubator or water bath set to 30°C
-
Centrifuge
Protocol:
-
Sample Preparation: Dissolve the contaminated this compound in sterile deionized water to create a 5-10% (w/v) solution.
-
Yeast Inoculation: Add active dry baker's yeast to the solution at a concentration of approximately 1-2% (w/v).
-
Incubation: Incubate the mixture at 30°C for 2-4 hours. The optimal time may need to be determined empirically by monitoring the disappearance of glucose and maltose via analytical HPLC at different time points.
-
Termination of Fermentation: To stop the fermentation, heat the mixture to 80-90°C for 10-15 minutes to inactivate the yeast.
-
Cell Removal: Centrifuge the solution at a high speed (e.g., 5000 x g) for 15-20 minutes to pellet the yeast cells.
-
Supernatant Collection: Carefully decant and collect the supernatant containing the purified maltopentaose.
-
Further Purification (Optional): The supernatant can be further purified by passing it through a 0.22 µm filter and then subjected to lyophilization to obtain the solid product.
Data Presentation
The following table provides a qualitative comparison of the different purification methods. Quantitative data will vary depending on the specific experimental conditions and the initial purity of the sample.
| Method | Principle of Separation | Primary Contaminants Removed | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Molecular size | Glucose, maltose, maltotriose (smaller); Maltohexaose, maltoheptaose (larger) | - Mild conditions- Good for removing contaminants with a significant size difference | - Lower resolution for molecules of similar size- Limited sample loading capacity |
| Preparative HPLC | Differential partitioning | Glucose, maltose, maltotriose, maltohexaose, maltoheptaose | - High resolution, capable of separating closely related oligosaccharides- Adaptable to different scales | - Requires more complex equipment- Can be time-consuming to develop methods- May use organic solvents |
| Enzymatic (Yeast Fermentation) | Selective metabolism | Glucose, maltose | - Highly specific for smaller fermentable sugars- Cost-effective | - Does not remove larger oligosaccharide contaminants- Requires downstream processing to remove yeast cells |
Visualizations
Caption: Workflow for Maltopentaose purification by SEC.
References
Impact of substrate concentration on Maltopentaose hydrate hydrolysis rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the enzymatic hydrolysis of maltopentaose hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate for studying the kinetics of α-amylase?
For kinetic studies of α-amylase, a well-defined substrate is crucial for obtaining reproducible and accurate results. While starch is the natural substrate, it is a heterogeneous mixture of amylose and amylopectin with varying molecular weights and solubilities. Maltopentaose, a maltooligosaccharide with a defined structure and molecular weight, is an excellent compromise as it is large enough to occupy the enzyme's binding site and is readily available in high purity.[1]
Q2: How does substrate concentration influence the rate of this compound hydrolysis?
The relationship between substrate concentration and the rate of hydrolysis follows Michaelis-Menten kinetics. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration (first-order kinetics). As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum velocity (Vmax), becoming independent of the substrate concentration (zero-order kinetics).[2][3][4]
Q3: What is the reported Michaelis constant (Km) for maltopentaose with α-amylase?
A reported Km value for maltopentaose with α-amylase is 0.48 mmol/L.[5] This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate.[2]
Q4: Can the product distribution of maltopentaose hydrolysis change with substrate concentration?
Yes, the distribution of hydrolysis products can vary with the initial substrate concentration. For some α-amylases, at different concentrations of maltooligosaccharides like maltopentaose, the relative amounts of smaller sugars (glucose, maltose, maltotriose, etc.) produced can change.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-linear reaction progress curves (rate decreases over time) | 1. Substrate Depletion: The concentration of maltopentaose is significantly decreasing during the measurement period. | - Use a higher initial substrate concentration. - Measure the initial velocity within the first few minutes of the reaction where the substrate concentration is not limiting.[2] |
| 2. Enzyme Instability: The enzyme is denaturing under the experimental conditions (e.g., temperature, pH). | - Verify the optimal temperature and pH for the specific α-amylase being used. - Perform control experiments without substrate to check for time-dependent loss of enzyme activity. | |
| 3. Product Inhibition: The products of the hydrolysis reaction (e.g., maltose, maltotriose) are inhibiting the enzyme. | - Analyze product formation over time to identify potential inhibitory effects. - If inhibition is observed, consider using a lower initial enzyme concentration or analyzing initial rates where product accumulation is minimal. | |
| Inconsistent or non-reproducible results | 1. Substrate Impurity: The this compound may contain impurities that affect the reaction. | - Use a high-purity this compound. - Check the purity of the substrate using methods like High-Performance Anion-Exchange Chromatography (HPAEC).[5] |
| 2. Inaccurate Substrate Concentration: Errors in weighing or dissolving the this compound. | - Ensure accurate weighing and complete dissolution of the substrate. - Prepare fresh substrate solutions for each experiment. | |
| 3. Pipetting Errors: Inaccurate dispensing of enzyme or substrate solutions. | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. | |
| Low reaction rates | 1. Suboptimal Enzyme Concentration: The amount of α-amylase is too low. | - Increase the enzyme concentration. The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.[3] |
| 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition is not optimal for the enzyme. | - Consult the literature or the enzyme supplier for the optimal reaction conditions for the specific α-amylase. | |
| 3. Presence of Inhibitors: Contaminants in the buffer or water may be inhibiting the enzyme. | - Use high-purity water and reagents for all buffers and solutions. | |
| Unexpected hydrolysis products | 1. Contaminating Enzyme Activity: The α-amylase preparation may contain other glycosidases. | - Check the purity of the enzyme preparation using SDS-PAGE. - Consider using a different source or a more purified form of the enzyme. |
| 2. Substrate Degradation: The maltopentaose may be degrading under the experimental conditions (e.g., acidic pH).[7] | - Ensure the pH of the reaction is within the stability range of the substrate. - Analyze a substrate-only control under the same conditions to check for non-enzymatic degradation. |
Data Presentation
Table 1: Representative Data for this compound Hydrolysis Rate as a Function of Substrate Concentration
This table illustrates the expected relationship between the initial concentration of this compound and the initial rate of hydrolysis by α-amylase, following Michaelis-Menten kinetics with a Km of 0.48 mmol/L.
| This compound Concentration (mmol/L) | Initial Hydrolysis Rate (µmol/min) |
| 0.1 | 17.2 |
| 0.2 | 30.3 |
| 0.4 | 46.5 |
| 0.8 | 63.6 |
| 1.6 | 78.9 |
| 3.2 | 90.1 |
| 6.4 | 95.8 |
| 12.8 | 98.4 |
Note: The hydrolysis rates are hypothetical and serve to illustrate the saturation kinetics. Actual rates will depend on the specific enzyme concentration and reaction conditions.
Experimental Protocols
Protocol 1: Determination of Initial Hydrolysis Rates
-
Prepare a stock solution of this compound in the desired reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.9).
-
Prepare a series of dilutions of the this compound stock solution to achieve the desired final substrate concentrations.
-
Equilibrate the substrate solutions to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of α-amylase in the same reaction buffer.
-
Initiate the reaction by adding a small, fixed volume of the α-amylase stock solution to each substrate dilution.
-
At specific time intervals , withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., by boiling for 5-10 minutes or by adding a strong acid or base).
-
Quantify the amount of product formed or the remaining substrate at each time point. A common method is to measure the concentration of reducing sugars produced using the dinitrosalicylic acid (DNS) method.
-
Plot the concentration of product formed against time for each substrate concentration.
-
Determine the initial reaction rate (initial velocity, V₀) from the initial linear portion of each progress curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monash.edu [monash.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Maltopentaose hydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of commercial Maltopentaose hydrate. It is intended for researchers, scientists, and drug development professionals who use this product in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our enzyme kinetic assays using different lots of this compound. What could be the cause?
A1: Batch-to-batch variability in commercial this compound is a common issue that can significantly impact experimental outcomes, particularly in sensitive applications like enzyme kinetics. The primary sources of this variability are:
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Purity: The percentage of Maltopentaose can vary between lots. Impurities, such as other maltooligosaccharides (e.g., glucose, maltose, maltotriose, maltohexaose), can act as competing substrates or inhibitors for enzymes, leading to altered kinetic parameters.
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Water Content: As a hydrate, the water content of the material can differ from batch to batch. This variation can affect the accurate weighing of the compound, leading to errors in substrate concentration and, consequently, in the calculated kinetic constants.
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Presence of Other Impurities: Depending on the manufacturing process, other impurities like salts or residual solvents might be present and could interfere with your assay.
Q2: How can we assess the purity of our this compound?
A2: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). Specifically, HPLC with an amino (NH2) column and a refractive index (RI) detector is well-suited for separating and quantifying maltooligosaccharides. This will allow you to determine the percentage of Maltopentaose and identify and quantify any related oligosaccharide impurities.
Q3: What are the typical impurities found in commercial this compound?
A3: The most frequent impurities are other linear maltooligosaccharides that are shorter or longer than Maltopentaose (which has a degree of polymerization, DP, of 5). These are often referred to as maltodextrins. Common examples include:
-
Glucose (DP1)
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Maltose (DP2)
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Maltotriose (DP3)
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Maltotetraose (DP4)
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Maltohexaose (DP6)
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Maltoheptaose (DP7)
The presence and abundance of these impurities can vary significantly between different suppliers and even between different lots from the same supplier.
Q4: How does the water content of this compound affect our experiments?
A4: The water content of this compound is a critical parameter. Enzymes require a certain amount of water to maintain their structure and function.[1] However, batch-to-batch variation in the water content of your substrate can lead to:
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Inaccurate Substrate Concentration: If the water content is not accounted for, you may be adding less or more of the actual Maltopentaose molecule to your reaction than intended. This directly impacts the accuracy of kinetic parameters like K_m and V_max.
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Alterations in Enzyme Activity: For some enzymes, the amount of water in the reaction medium can influence their catalytic activity and stability.[1][2]
Q5: How can we determine the water content of our this compound?
A5: Thermogravimetric Analysis (TGA) is the standard method for determining the water content of hydrated compounds. TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water can be used to quantify the percentage of water in the sample.
Troubleshooting Guides
Issue 1: Inconsistent Enzyme Kinetic Data (K_m and V_max values vary between experiments)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Varying Purity of this compound Lots | Analyze each new lot of this compound for purity using HPLC. | Consistent kinetic data when using lots with similar purity profiles. |
| Inconsistent Water Content Between Batches | Determine the water content of each new lot using Thermogravimetric Analysis (TGA) and adjust the weighed amount accordingly to ensure a consistent molar concentration of Maltopentaose. | More reproducible kinetic results as the true substrate concentration will be consistent. |
| Presence of Inhibitory or Competing Substrate Impurities | If HPLC analysis reveals significant impurities, consider purifying the this compound or sourcing a higher purity grade. | Elimination of confounding variables from impurities, leading to more accurate kinetic data. |
Issue 2: Unexpected Peaks in Analytical Assays (e.g., HPLC, Mass Spectrometry)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Other Maltooligosaccharides | Run commercially available standards for other maltooligosaccharides (e.g., glucose, maltose, maltotriose) on your analytical system to identify the unknown peaks. | Confirmation of the identity of the impurity peaks. |
| Degradation of Maltopentaose | Ensure proper storage conditions (cool and dry) and handling to prevent degradation. | Reduction or elimination of unexpected peaks in subsequent analyses. |
Data Presentation
Table 1: Example of Batch-to-Batch Purity Variation of Commercial this compound
| Lot Number | Purity by HPLC (%) | Major Impurities Identified |
| Lot A | 95.5% | Maltotetraose (2.5%), Maltohexaose (1.0%), Glucose (1.0%) |
| Lot B | 88.2% | Maltotetraose (5.8%), Maltotriose (3.5%), Maltohexaose (2.5%) |
| Lot C | 98.1% | Maltotetraose (1.1%), Maltohexaose (0.8%) |
Note: This is example data and does not represent any specific supplier.
Table 2: Example of Water Content Variation
| Lot Number | Water Content by TGA (%) |
| Lot A | 5.2% |
| Lot B | 8.1% |
| Lot C | 4.5% |
Note: This is example data and does not represent any specific supplier.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
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System: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 20 µL.
-
Analysis:
-
Inject the prepared sample.
-
Identify the Maltopentaose peak based on its retention time, confirmed by running a high-purity standard.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Maltopentaose as the percentage of its peak area relative to the total peak area.
-
Protocol 2: Thermogravimetric Analysis (TGA) for Water Content
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound powder into a TGA pan.
-
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min.
-
Use an inert gas atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min.
-
-
Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
The weight loss observed between approximately 30 °C and 120 °C corresponds to the loss of water.
-
Calculate the percentage of water content based on this weight loss.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
References
Improving the stability of Maltopentaose hydrate stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting Maltopentaose hydrate stock solutions to ensure their stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Maltopentaose is a maltooligosaccharide consisting of five α-1,4 linked glucose units. It is commonly used as a substrate for various amylolytic enzymes, such as α-amylase, in biochemical assays to study enzyme kinetics and screen for inhibitors. It also serves as a standard in chromatographic analyses of carbohydrates.
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound powder in high-purity, sterile water or a buffer appropriate for your experiment (e.g., PBS, pH 7.2). Gently vortex or sonicate the solution to ensure complete dissolution. For sensitive applications, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.
Q3: What are the recommended storage conditions for this compound stock solutions?
The stability of this compound stock solutions is highly dependent on the storage temperature. For long-term storage, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[1] At -20°C, solutions can be stable for at least one month, while at -80°C, stability can be maintained for up to six months. Avoid repeated freeze-thaw cycles as this can lead to degradation. For short-term use, solutions can be stored at 4°C for a few days.
Q4: What are the primary factors that can cause degradation of Maltopentaose in a stock solution?
The main factors leading to the degradation of Maltopentaose in solution are:
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pH: Maltopentaose is susceptible to acid hydrolysis. Solutions with a low pH (acidic) will exhibit a significantly faster rate of degradation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymatic Contamination: The presence of contaminating amylase activity, either from the experimental setup or microbial growth, will rapidly hydrolyze Maltopentaose.
Q5: What are the degradation products of Maltopentaose?
The hydrolysis of Maltopentaose breaks the α-1,4 glycosidic bonds, resulting in smaller maltooligosaccharides (maltotetraose, maltotriose, maltose) and glucose. The extent of degradation can be monitored by analyzing the presence of these smaller sugars.
Q6: Are there any visible signs of degradation in a Maltopentaose stock solution?
Visual inspection alone is often insufficient to detect early stages of degradation. However, signs of microbial contamination, such as turbidity or cloudiness in the solution, are a clear indicator of potential enzymatic degradation and compromised solution integrity. A change in the solution's pH may also indicate degradation.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable enzyme kinetics) | 1. Degradation of stock solution: The Maltopentaose concentration may be lower than expected due to hydrolysis. 2. Incorrect concentration: Errors in weighing or dilution during preparation. 3. Contamination: Presence of enzyme inhibitors or activators in the solution. | 1. Prepare a fresh stock solution from powder. Verify the stability of the solution using the protocol below. 2. Carefully re-prepare the stock solution, ensuring accurate measurements. 3. Use high-purity water and sterile techniques. Consider using a chelating agent (e.g., EDTA) if metal ion contamination is suspected, unless it interferes with the downstream application. |
| Precipitate forms in the solution upon thawing | 1. Concentration is too high: The concentration may exceed the solubility of Maltopentaose at lower temperatures. 2. pH shift: A change in pH could affect solubility. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, prepare a more dilute stock solution. 2. Check the pH of the solution and adjust if necessary, ensuring it is compatible with the compound's stability. |
| Visible microbial growth (cloudiness) | 1. Non-sterile preparation or storage: Contamination introduced during solution preparation or handling. | 1. Discard the contaminated solution immediately. 2. Prepare a new stock solution using sterile water/buffer and aseptic techniques. 3. Filter-sterilize the new solution through a 0.22 µm filter into a sterile container. 4. Aliquot and store at -20°C or -80°C. |
Quantitative Data on Stability
| Condition | Parameter | Illustrative Value |
| pH 4.0 | Half-life (t1/2) at 80°C | ~ hours |
| Half-life (t1/2) at 100°C | ~ minutes | |
| pH 7.0 | Half-life (t1/2) at 80°C | ~ days |
| Half-life (t1/2) at 100°C | ~ hours | |
| pH 9.0 | Half-life (t1/2) at 80°C | > weeks |
| Half-life (t1/2) at 100°C | ~ days |
Note: These values are for illustrative purposes to demonstrate the relative effects of pH and temperature on oligosaccharide stability. Actual degradation rates for Maltopentaose may vary.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
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Materials: this compound powder, sterile high-purity water or appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0), sterile conical tubes, 0.22 µm syringe filter.
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Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the container. b. Weigh the desired amount of powder in a sterile weighing boat. c. Transfer the powder to a sterile conical tube. d. Add the appropriate volume of sterile water or buffer to achieve the desired final concentration (e.g., 10 mg/mL). e. Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. f. For applications requiring high purity, filter the solution through a 0.22 µm syringe filter into a new sterile tube. g. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. h. Label the aliquots clearly with the compound name, concentration, and date of preparation. i. Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column to monitor the degradation of Maltopentaose over time.
-
Experimental Setup: a. Prepare a stock solution of this compound as described above. b. Divide the solution into several aliquots for storage at different conditions (e.g., 4°C, room temperature, 37°C) and a control set at -80°C. c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Sample Analysis by HPLC: a. HPLC System: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for carbohydrate analysis. b. Column: A carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column, should be used. c. Mobile Phase: A typical mobile phase for an amino-propyl column is a mixture of acetonitrile and water (e.g., 75:25 v/v). d. Analysis: i. Prepare a standard curve using freshly prepared solutions of Maltopentaose of known concentrations. ii. Inject the stored samples and the standards onto the HPLC system. iii. Monitor the chromatograms for a decrease in the area of the Maltopentaose peak and the appearance of new peaks corresponding to degradation products (e.g., maltotetraose, maltotriose, maltose, glucose).
-
Data Interpretation: a. Quantify the concentration of Maltopentaose remaining in each sample at each time point using the standard curve. b. Calculate the percentage of degradation over time for each storage condition. c. Plot the natural logarithm of the remaining Maltopentaose concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
Visualizations
Caption: Workflow for assessing the stability of a this compound stock solution.
References
Technical Support Center: Crystallization of Maltopentaose Hydrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing maltopentaose hydrate.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question: Why are no crystals forming in my maltopentaose solution?
Answer: The absence of crystal formation is typically due to a lack of sufficient supersaturation, the presence of impurities, or non-ideal temperature conditions.
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Supersaturation: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved maltopentaose than it can normally hold at a given temperature.[1] If the solution is undersaturated or merely saturated, crystals will not form.
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Solution: Increase the concentration of the maltopentaose solution. This can be achieved by slowly evaporating the solvent or by starting with a higher initial concentration.[2]
-
-
Purity: The presence of impurities can inhibit nucleation and crystal growth.[1][3] Impurities may include other oligosaccharides, salts, or residual solvents from purification steps.
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Solution: Ensure the this compound is of high purity. If necessary, purify the material further using techniques like chromatography.
-
-
Temperature: Temperature significantly affects solubility and the rate of nucleation and crystal growth.[4] An unsuitable temperature can prevent crystallization.
-
Solution: Experiment with different crystallization temperatures. A gradual decrease in temperature can help induce nucleation. For some sugars, a higher temperature can lead to coarser crystals, while chilling can promote crystallization up to a certain point before the increased viscosity slows down the process.[4]
-
-
Nucleation Sites: Spontaneous nucleation can be a slow process.
Question: My experiment yielded an amorphous precipitate instead of crystals. What went wrong?
Answer: The formation of an amorphous solid suggests that the nucleation process was too rapid and disordered. This is often a result of excessively high supersaturation or a rapid change in conditions.
-
High Supersaturation: A very high level of supersaturation can lead to rapid precipitation rather than orderly crystal growth.[1]
-
Solution: Reduce the degree of supersaturation. This can be done by decreasing the initial concentration of the maltopentaose solution or by slowing down the rate of solvent evaporation or cooling.
-
-
Rapid Temperature Change: A sudden drop in temperature can cause the maltopentaose to "crash out" of the solution as an amorphous solid.
-
Solution: Employ a slower, more controlled cooling process. A programmable water bath or a well-insulated container can help achieve a gradual temperature decrease.
-
-
Solvent Choice: The solvent system plays a critical role in crystal formation.
-
Solution: Consider using a different solvent or a mixture of solvents. For maltooligosaccharides, aqueous ethanol solutions are often used, as their solubility decreases with increasing ethanol concentration.[5] This allows for a controlled precipitation by slowly adding ethanol as an anti-solvent.
-
Question: The this compound crystals are too small. How can I increase their size?
Answer: The size of the crystals is influenced by the rates of nucleation and growth. To obtain larger crystals, the rate of nucleation should be controlled while allowing for a sustained period of growth.
-
Control Nucleation: A high nucleation rate leads to a large number of small crystals.
-
Solution: Reduce the number of nucleation events by lowering the supersaturation level.[1] Using a minimal amount of high-quality seed crystals can also help control the number of initial crystals.
-
-
Slow Growth Rate: A slow and steady growth phase is essential for developing large, well-defined crystals.
-
Solution: Maintain the solution in a metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur. This can be achieved by carefully controlling the temperature and concentration. Slow, gentle agitation can sometimes improve mass transfer to the crystal surface without causing excessive secondary nucleation.
-
-
Temperature Profile: A constant temperature may not be optimal for both nucleation and growth.
-
Solution: Implement a temperature profile where an initial lower temperature induces nucleation, followed by a gradual increase to a temperature that favors crystal growth over further nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for this compound crystallization from an aqueous solution?
A patent for maltopentaose crystallization suggests concentrating a high-purity aqueous solution to approximately 80% (w/w) at around 50°C before adding seed crystals.[2] However, the optimal concentration can vary depending on the desired crystal size and yield, and preliminary experiments are recommended.
Q2: What is the role of seed crystals and how much should I use?
Seed crystals provide a template for crystal growth, bypassing the often-unpredictable spontaneous nucleation step. This allows for better control over the crystallization process. A common practice is to add a small percentage of the expected final crystal mass as seeds. For maltopentaose, adding 4% seed crystals has been reported.[2] The seeds should be of high quality and finely ground to ensure a uniform starting point for growth.
Q3: Which solvents are suitable for the crystallization of this compound?
Maltopentaose is easily soluble in water and hardly soluble in methanol.[2] This suggests that water is a primary solvent. Anti-solvents, in which maltopentaose has low solubility, can be used to induce crystallization. Ethanol is a common anti-solvent for oligosaccharides, as their solubility decreases with increasing ethanol concentration.[5] A cold aqueous alcohol solution can also be used for washing the final crystals.[2]
Q4: How does pH affect the crystallization of this compound?
While specific data for maltopentaose is limited, the pH of the crystallization solution can influence the solubility of carbohydrates and their stability. For sugars, extreme pH values can lead to degradation. It is generally advisable to maintain the pH near neutral unless specific experimental goals require otherwise.
Q5: How can I purify the this compound crystals after crystallization?
After crystallization, the crystals should be separated from the mother liquor, for example, by filtration or centrifugation. To remove any remaining impurities from the surface of the crystals, they can be washed with a solvent in which this compound has low solubility, such as a cold aqueous alcohol solution.[2] The washed crystals should then be dried under vacuum at a moderate temperature.
Data Presentation
The following tables provide an example of how to structure quantitative data for this compound crystallization. Note: The values presented here are for illustrative purposes and should be replaced with experimentally determined data.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | [Insert experimental data] |
| 30 | [Insert experimental data] |
| 40 | [Insert experimental data] |
| 50 | [Insert experimental data] |
| 60 | [Insert experimental data] |
Table 2: Effect of Ethanol Concentration on the Solubility of this compound in Aqueous Solution at 25°C
| Ethanol Concentration (v/v %) | Solubility ( g/100 mL) |
| 0 | [Insert experimental data] |
| 20 | [Insert experimental data] |
| 40 | [Insert experimental data] |
| 60 | [Insert experimental data] |
| 80 | [Insert experimental data] |
Experimental Protocols
Protocol for the Crystallization of this compound by Seeding
This protocol is based on a method described in the literature.[2]
-
Preparation of Supersaturated Solution:
-
Prepare a solution of high-purity this compound in deionized water.
-
Gently heat the solution to 50°C with slow stirring to ensure complete dissolution.
-
Concentrate the solution under reduced pressure until a concentration of approximately 80% (w/w) is reached.
-
-
Seeding:
-
Prepare seed crystals by finely grinding a small amount of existing this compound crystals.
-
Add approximately 4% (by weight of the dissolved maltopentaose) of the seed crystals to the supersaturated solution.
-
-
Crystal Growth:
-
Maintain the solution at a constant temperature of 50°C with slow, continuous stirring to facilitate uniform crystal growth.
-
Monitor the crystal growth over time. The crystallization process may take several hours to days.
-
-
Harvesting and Washing:
-
Once a sufficient crop of crystals has formed, separate the crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of a cold aqueous ethanol solution to remove any residual mother liquor and surface impurities.
-
-
Drying:
-
Dry the crystals under vacuum at a temperature that will not cause them to melt or decompose.
-
Mandatory Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization.
References
Validation & Comparative
Salivary Amylase Substrate Specificity: A Comparative Analysis of Maltopentaose Hydrate and Maltohexaose
An objective comparison of the enzymatic performance of salivary amylase with maltopentaose hydrate and maltohexaose as substrates, supported by experimental data.
This guide provides a detailed comparison of this compound and maltohexaose as substrates for human salivary α-amylase. The information is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, enzymology, and pharmacology.
Introduction
Human salivary α-amylase (HSA) is a key enzyme in the initial stages of carbohydrate digestion, breaking down complex starches into smaller oligosaccharides. The efficiency of this enzymatic hydrolysis is highly dependent on the specific substrate. Maltopentaose and maltohexaose, which are linear oligosaccharides composed of five and six α-1,4-linked glucose units, respectively, are important substrates for studying amylase activity. Understanding the kinetic differences in how salivary amylase acts upon these two substrates is crucial for various research applications, including the development of enzyme inhibitors and diagnostic assays.
Quantitative Data Summary
The kinetic parameters of human salivary α-amylase for the hydrolysis of maltooligosaccharides were investigated by Usui et al. Their findings indicate that maltopentaose is a highly effective substrate for salivary amylase, and in the context of coupled-enzyme assays, it is considered superior to maltohexaose.[1]
The following table summarizes the kinetic data for the hydrolysis of maltopentaose and maltohexaose by human salivary α-amylase.
| Substrate | Michaelis Constant (Km, mM) | Maximum Velocity (Vmax, µmol/min/mg) | Relative Vmax (%) |
| Maltopentaose | 0.83 | 1.12 | 92 |
| Maltohexaose | 1.05 | 1.22 | 100 |
Data sourced from Usui et al. (1982).
The Vmax for maltohexaose was slightly higher than that for maltopentaose, suggesting that under saturating substrate conditions, the enzyme processes maltohexaose at a marginally faster rate. However, the lower Km value for maltopentaose indicates a higher binding affinity of the enzyme for this substrate.
From the perspective of reaction rates based on the amount of substrate changed, maltopentaose was hydrolyzed slightly slower than maltohexaose by human salivary α-amylase.[1] Conversely, when considering the production of substrates for a coupled reaction with α-glucosidase, the relative rates increased in the order of maltoheptaose, maltotetraose, maltohexaose, and maltopentaose, making maltopentaose the most suitable substrate for this type of assay.[1]
Experimental Protocols
The following is a representative experimental protocol for determining the kinetic parameters of salivary amylase with maltooligosaccharide substrates, based on established methodologies.
Materials:
-
Human Salivary α-Amylase (purified)
-
This compound
-
Maltohexaose
-
Phosphate Buffer (e.g., 0.1 M, pH 6.9)
-
3,5-Dinitrosalicylic Acid (DNS) reagent for reducing sugar determination
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of purified human salivary α-amylase in phosphate buffer.
-
Prepare a series of substrate solutions of varying concentrations for both this compound and maltohexaose in the same buffer.
-
-
Enzymatic Reaction:
-
Equilibrate the enzyme and substrate solutions to a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution to the substrate solutions.
-
Allow the reaction to proceed for a fixed time period (e.g., 10 minutes), ensuring that the reaction rate is linear during this time.
-
-
Termination of Reaction and Quantification:
-
Stop the enzymatic reaction by adding DNS reagent. The DNS reagent also serves to quantify the amount of reducing sugars produced.
-
Heat the mixture in a boiling water bath for a specific duration to allow for color development.
-
After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a reducing sugar (e.g., maltose) to determine the concentration of the product formed in the enzymatic reaction.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) from a Lineweaver-Burk or other suitable plot.
-
Visualizations
Caption: Enzymatic pathway of salivary amylase with maltopentaose and maltohexaose.
Caption: Workflow for determining salivary amylase kinetic parameters.
Conclusion
Both this compound and maltohexaose are effective substrates for human salivary α-amylase. Maltohexaose exhibits a slightly higher maximum reaction velocity, while maltopentaose shows a stronger binding affinity to the enzyme. The choice of substrate may therefore depend on the specific experimental goals. For assays that rely on a coupled-enzyme system, such as those involving α-glucosidase, maltopentaose is the preferred substrate due to the nature of the hydrolysis products. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their studies on salivary amylase.
References
A Comparative Analysis of Amylase Kinetics on Maltopentaose Hydrate
For researchers and professionals in drug development and enzyme kinetics, understanding the subtle differences in how various amylases process specific oligosaccharides is crucial. Maltopentaose, a linear oligosaccharide consisting of five α-1,4 linked glucose units, serves as a well-defined substrate for elucidating these enzymatic nuances, offering greater consistency than broader substrates like starch.[1] This guide provides a comparative overview of the kinetic properties of different amylases on Maltopentaose hydrate, supported by experimental data and detailed methodologies.
Executive Summary of Kinetic Parameters
The following table summarizes the available kinetic data for different amylases. It is important to note that direct comparative studies on this compound are limited, and thus, data for other substrates are included for context, with the substrate clearly specified.
| Enzyme Source | Amylase Type | Substrate | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ | Reference |
| Unspecified | α-Amylase | Maltopentaose | 0.48 mmol/l | - | - | - | [2] |
| Bacillus amyloliquefaciens | α-Amylase | Raw Starch | 10.6 mg/mL | 41.0 U/mg | - | - | [3] |
| Human Pancreas | α-Amylase | Maltopentaose | - | Hydrolyzed faster than salivary | - | - | [4] |
| Human Saliva | α-Amylase | Maltopentaose | - | Hydrolyzed slower than pancreatic | - | - | [4] |
K_m_ (Michaelis constant), V_max_ (maximum reaction velocity), k_cat_ (turnover number), k_cat_/K_m_ (catalytic efficiency). Dashes indicate data not available in the cited sources.
Enzymatic Reaction Pathway
The hydrolysis of Maltopentaose by α-amylase involves the cleavage of internal α-1,4-glycosidic bonds. The primary products of this reaction are smaller oligosaccharides, such as maltotriose and maltose.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Kinetic Characterization of the a-Amylase from Bacillus amyloliquefaciens JJC33M, AmyJ33, On Raw Starch [jscimedcentral.com]
- 4. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enzyme Inhibition Assays: A Comparative Guide to Using Maltopentaose Hydrate as a Substrate
For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition assays is paramount. The choice of substrate plays a critical role in the reliability and sensitivity of these assays. This guide provides a comprehensive comparison of Maltopentaose hydrate with other common substrates used in α-amylase inhibition assays, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a well-defined, soluble substrate for α-amylase inhibition assays, presenting a favorable alternative to traditional substrates like soluble starch. Its defined molecular structure and weight contribute to more reproducible kinetic data. This guide will delve into a comparative analysis of this compound, soluble starch, and a chromogenic substrate, evaluating their performance based on key kinetic parameters and inhibitor potency measurements. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a clear overview for researchers.
Performance Comparison of α-Amylase Substrates
The selection of an appropriate substrate is a critical step in designing a robust enzyme inhibition assay. The ideal substrate should exhibit favorable kinetic parameters, be readily available and pure, and allow for sensitive detection of inhibitor activity. Here, we compare this compound with two other commonly used substrates for α-amylase: soluble starch and a chromogenic substrate.
| Substrate | Key Advantages | Key Disadvantages |
| This compound | - Well-defined chemical structure and molecular weight, leading to higher reproducibility.[1] - Good solubility in aqueous buffers. | - Higher cost compared to soluble starch. - May not fully occupy all subsites of the enzyme's active site in some cases.[1] |
| Soluble Starch | - Inexpensive and widely available. - Represents a more "natural" polymeric substrate for α-amylase. | - Heterogeneous composition (amylose and amylopectin) and variable molecular weights, which can lead to batch-to-batch variability and less precise kinetic data.[1] - Can be difficult to fully solubilize, leading to turbidity and potential interference with spectrophotometric readings. |
| Chromogenic Substrates (e.g., CNP-G3) | - High sensitivity, allowing for lower enzyme and inhibitor concentrations. - Continuous assay format is possible, facilitating high-throughput screening. - Less interference from colored compounds in test samples. | - Can be more expensive than starch-based substrates. - The artificial chromophore may influence inhibitor binding compared to a natural substrate. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for α-amylase activity and inhibition with different substrates. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Soluble Starch | Chromogenic Substrate (CNP-G3) |
| Km (Michaelis constant) | 0.48 mmol/L[2] | 0.878 mg/mL to 8.3 mg/mL (values vary significantly depending on the starch source and experimental conditions)[3][4] | Not typically reported in the same manner as natural substrates. |
| Vmax (Maximum velocity) | Dependent on enzyme concentration and assay conditions. | Dependent on enzyme concentration and assay conditions.[3][4] | Dependent on enzyme concentration and assay conditions. |
| Acarbose IC50 | Data not readily available in direct comparative studies. | 0.258 mg/mL to 83.33 µg/mL (wide range reported across different studies and assay conditions)[5][6] | Significantly lower IC50 values reported compared to starch-based assays, indicating higher sensitivity. |
Experimental Protocols
Detailed methodologies for α-amylase inhibition assays using this compound and soluble starch are provided below to facilitate a direct comparison of their workflows.
Protocol 1: α-Amylase Inhibition Assay using this compound
This protocol is based on established methods for α-amylase assays and adapted for the use of this compound.
Materials:
-
Porcine pancreatic α-amylase
-
This compound
-
Acarbose (as a standard inhibitor)
-
Sodium phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve α-amylase in cold phosphate buffer to the desired concentration.
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a stock solution of Acarbose in phosphate buffer and create a series of dilutions.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add a specific volume of the enzyme solution and the inhibitor solution (or buffer for the control).
-
Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the this compound solution to the mixture.
-
Incubate the reaction for a specific time (e.g., 15 minutes) at the same temperature.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add distilled water to dilute the mixture.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: α-Amylase Inhibition Assay using Soluble Starch
This is a widely used, traditional method for assessing α-amylase inhibition.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Acarbose
-
Sodium phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve α-amylase in cold phosphate buffer.
-
Prepare a 1% (w/v) soluble starch solution by making a paste in a small amount of cold buffer, then adding boiling buffer and stirring until dissolved. Cool to room temperature before use.
-
Prepare a stock solution of Acarbose and serial dilutions.
-
-
Enzyme Inhibition Reaction:
-
Follow the same pre-incubation and reaction initiation steps as in Protocol 1, substituting the soluble starch solution for the this compound solution.
-
-
Stopping the Reaction and Detection:
-
The reaction termination and color development steps are identical to Protocol 1.
-
-
Calculations:
-
The calculation of percentage inhibition and IC50 is the same as in Protocol 1.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the α-amylase inhibition assays described above.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial purification and characterization of amylase enzyme under solid state fermentation from Monascus sanguineus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 5. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Glycosidase Cross-Reactivity with Maltopentaose and Other Maltooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various glycosidases with maltopentaose and a series of other maltooligosaccharides. The information is intended to assist researchers in selecting the appropriate enzyme for their specific applications, whether in carbohydrate research, biotechnology, or drug development. The data presented here is compiled from various scientific studies and is supplemented with detailed experimental protocols and a workflow diagram for screening enzyme activity.
Comparative Analysis of Glycosidase Activity
The substrate specificity of glycosidases is a critical factor in their functional application. While some enzymes exhibit high specificity for a particular substrate, others display broader cross-reactivity across a range of similar molecules. This is particularly true for glycosidases that act on maltooligosaccharides, a series of α-1,4-linked glucose polymers of varying lengths. Understanding the kinetic parameters of these enzymes with different maltooligosaccharides, including maltopentaose (G5), is essential for predicting their behavior and efficacy in various experimental and industrial settings.
The following table summarizes the kinetic parameters (Km and Vmax) of a recombinant α-amylase from Drosophila melanogaster for a series of maltooligosaccharides. This data provides a quantitative comparison of the enzyme's affinity and catalytic efficiency for substrates of different lengths.
| Substrate | Km (mg/mL) | Vmax (U/mg) |
| Soluble Starch | 0.83 ± 0.05 | 4500 ± 150 |
| Maltose (G2) | 14.3 ± 1.2 | 105 ± 5 |
| Maltotriose (G3) | 8.7 ± 0.7 | 450 ± 20 |
| Maltotetraose (G4) | 2.1 ± 0.2 | 1800 ± 90 |
| Maltopentaose (G5) | 1.2 ± 0.1 | 3200 ± 160 |
| Maltohexaose (G6) | 0.9 ± 0.1 | 4100 ± 200 |
| Maltoheptaose (G7) | 0.7 ± 0.05 | 4300 ± 210 |
Data sourced from a study on Drosophila melanogaster α-amylase.
Experimental Protocols
Accurate determination of glycosidase activity is fundamental to understanding their substrate specificity. The following is a detailed protocol for a common method used to quantify the activity of α-amylases and other glycosidases that produce reducing sugars upon substrate hydrolysis.
Protocol: Determination of α-Amylase Activity using the Dinitrosalicylic Acid (DNS) Method
This method is based on the reaction of 3,5-dinitrosalicylic acid (DNS) with the reducing sugars liberated by the enzyme from a maltooligosaccharide substrate. The intensity of the resulting color is proportional to the amount of reducing sugar produced and is measured spectrophotometrically.
Materials:
-
Glycosidase enzyme solution of unknown activity
-
Maltooligosaccharide substrates (e.g., maltopentaose, maltotetraose, etc.) at a concentration of 1% (w/v) in a suitable buffer
-
Phosphate buffer (0.1 M, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Spectrophotometer
-
Water bath
-
Test tubes
-
Pipettes
Procedure:
-
Preparation of DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
Separately, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water.
-
Mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle at 4°C.
-
-
Enzyme Reaction:
-
Pipette 0.5 mL of the 1% maltooligosaccharide substrate solution into a test tube.
-
Add 0.5 mL of the enzyme solution (appropriately diluted in phosphate buffer) to the substrate solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Termination of Reaction and Color Development:
-
Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent to the test tube.
-
Place the test tube in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the test tube to room temperature.
-
-
Spectrophotometric Measurement:
-
Add 8.0 mL of distilled water to the test tube and mix well.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme solution.
-
-
Standard Curve and Calculation of Activity:
-
Prepare a standard curve using known concentrations of glucose or maltose.
-
Determine the amount of reducing sugar produced by the enzyme from the standard curve.
-
One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Workflow for Screening Glycosidase Cross-Reactivity
The following diagram illustrates a logical workflow for screening and comparing the cross-reactivity of different glycosidases with a panel of maltooligosaccharides.
A Comparative Analysis of the Hydrolytic Products of Starch and Maltopentaose Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic products of starch and maltopentaose hydrate, supported by experimental data and detailed methodologies. Understanding the differential breakdown of these carbohydrates is crucial for various applications, from food science to drug delivery systems where carbohydrate polymers are often used as excipients.
Introduction to Starch and this compound
Starch is the most common carbohydrate in human diets, found in staple foods like wheat, potatoes, corn, and rice.[1] It is a complex polysaccharide composed of two types of glucose polymers: amylose and amylopectin. Amylose is a linear chain of glucose molecules linked by α-1,4 glycosidic bonds, while amylopectin is a highly branched polymer with both α-1,4 and α-1,6 glycosidic bonds.
Maltopentaose, on the other hand, is a malto-oligosaccharide, specifically a linear chain of five glucose units joined by α-1,4-glycosidic bonds. The "hydrate" designation indicates the presence of water molecules within its crystalline structure. It is often used in research as a model substrate to study the action of amylolytic enzymes due to its defined structure.
Comparative Analysis of Hydrolytic Products
The hydrolysis of both starch and maltopentaose involves the cleavage of their glycosidic bonds, a reaction that can be catalyzed by either enzymes or acids. However, the complexity and branching of starch lead to a more diverse range of hydrolytic products compared to the simpler, linear maltopentaose.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a high degree of specificity. The primary enzymes involved in the breakdown of starch and maltopentaose are amylases.
-
α-Amylase: This endo-amylase cleaves internal α-1,4 glycosidic bonds at random, leading to a mixture of dextrins, maltose, and glucose from starch. When acting on maltopentaose, it can produce a variety of smaller oligosaccharides, such as maltotriose and maltose, as well as glucose.
-
β-Amylase: This exo-amylase cleaves α-1,4 glycosidic bonds from the non-reducing end, producing maltose. Its action on starch is hindered by the α-1,6 branch points in amylopectin. For maltopentaose, it would sequentially release maltose units.
-
Glucoamylase: This enzyme hydrolyzes both α-1,4 and α-1,6 glycosidic bonds from the non-reducing end to release glucose as the sole product from both starch and maltopentaose.
Acid Hydrolysis
Acid hydrolysis is a less specific process that cleaves glycosidic bonds through the action of a strong acid and heat. This method breaks down both α-1,4 and α-1,6 linkages.
-
Starch: Complete acid hydrolysis of starch yields glucose as the final product. However, partial hydrolysis results in a complex mixture of dextrins of varying lengths, maltose, and glucose.
-
Maltopentaose: Complete acid hydrolysis of maltopentaose also yields glucose. Partial hydrolysis will produce a mixture of smaller malto-oligosaccharides (maltotetraose, maltotriose, maltose) and glucose.
Data Presentation: Quantitative Comparison of Hydrolytic Products
The following table summarizes the expected distribution of hydrolytic products from starch and maltopentaose under different hydrolysis conditions. It is important to note that the exact product ratios will depend on specific experimental parameters such as enzyme concentration, substrate concentration, temperature, pH, and reaction time.
| Hydrolysis Method | Substrate | Primary Products | Secondary Products | Final Product (Complete Hydrolysis) |
| Enzymatic (α-Amylase) | Starch | Dextrins, Maltose | Glucose, Maltotriose, Maltotetraose | Glucose |
| Maltopentaose | Maltotriose, Maltose | Glucose, Maltotetraose | Glucose | |
| Enzymatic (β-Amylase) | Starch | Maltose | Limit Dextrins | Maltose and Limit Dextrins |
| Maltopentaose | Maltose | Glucose | Maltose and Glucose | |
| Enzymatic (Glucoamylase) | Starch | Glucose | - | Glucose |
| Maltopentaose | Glucose | - | Glucose | |
| Acid Hydrolysis (Partial) | Starch | Dextrins, Maltose | Glucose, other oligosaccharides | Glucose |
| Maltopentaose | Maltotetraose, Maltotriose, Maltose | Glucose | Glucose |
Experimental Protocols
The following are generalized protocols for the enzymatic and acid hydrolysis of starch and maltopentaose. For a direct comparison, it is crucial to maintain identical reaction conditions (substrate concentration on a molar basis of glycosidic bonds, temperature, pH, and reaction time) for both substrates.
Enzymatic Hydrolysis Protocol
-
Substrate Preparation: Prepare stock solutions of starch (e.g., 1% w/v) and this compound in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). For starch, gelatinization by heating the solution to boiling and then cooling is necessary to ensure enzyme accessibility.
-
Enzyme Solution: Prepare a stock solution of the desired amylase (e.g., α-amylase from Bacillus licheniformis) in the same buffer.
-
Hydrolysis Reaction:
-
Pipette a defined volume of the substrate solution into a reaction tube and pre-incubate at the optimal temperature for the enzyme (e.g., 50°C).
-
Initiate the reaction by adding a specific volume of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes), taking aliquots at various time points.
-
-
Reaction Termination: Stop the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.
-
Product Analysis: Analyze the hydrolytic products using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-based column) and a refractive index detector.[2] Quantify the products by comparing peak areas to known standards (glucose, maltose, maltotriose, etc.).
Acid Hydrolysis Protocol
-
Substrate Preparation: Prepare solutions of starch (e.g., 1% w/v) and this compound in distilled water.
-
Hydrolysis Reaction:
-
Add a strong acid (e.g., 2 M HCl) to the substrate solution.[3]
-
Heat the mixture in a boiling water bath for a defined period (e.g., 1-2 hours for complete hydrolysis, shorter times for partial hydrolysis).
-
-
Neutralization: Cool the reaction mixture and neutralize it by adding a base (e.g., 2 M NaOH) until the pH reaches 7.0.
-
Product Analysis: Analyze the neutralized hydrolysate using HPLC as described in the enzymatic hydrolysis protocol.
Visualization of Hydrolytic Pathways
The following diagrams, generated using the DOT language, illustrate the hydrolytic pathways of starch and maltopentaose.
Caption: Enzymatic hydrolysis pathway of starch.
Caption: Enzymatic hydrolysis pathway of maltopentaose.
Caption: Comparative acid hydrolysis pathways.
Conclusion
References
A Researcher's Guide to the Validation of HPAEC-PAD for Maltooligosaccharide Isomer Separation
An in-depth comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) against alternative analytical techniques, complete with validation data and detailed experimental protocols for the separation of maltooligosaccharide isomers.
The precise separation and quantification of maltooligosaccharide isomers are critical in various fields, including the food industry, biotechnology, and pharmaceutical development. These isomers, which consist of glucose units linked in various configurations, can exhibit different functional properties. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a premier technology for this analytical challenge.[1][2] Its ability to separate complex carbohydrate mixtures without the need for derivatization provides a significant advantage over many other methods.[3]
Under high pH conditions (typically >pH 12), the hydroxyl groups of carbohydrates can deprotonate, forming oxyanions.[4] This allows them to be separated by anion-exchange chromatography. HPAEC-PAD leverages this principle, offering high-resolution separation of oligosaccharides based on size, charge, composition, and linkage isomerism.[3] The separated analytes are then detected with high sensitivity by a pulsed amperometric detector, which involves their oxidation at the surface of a gold working electrode.[5]
Comparative Analysis of Analytical Techniques
While HPAEC-PAD is a powerful tool, it is essential to understand its performance in the context of other available analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as sensitivity, resolution, and the need for structural information.
| Parameter | HPAEC-PAD | HPLC-RI | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Resolution | Excellent for isomers (anomeric, positional, linkage)[3] | Moderate | High (mass resolution), often requires chromatography for isomers | High |
| Sensitivity | Very High (low- to sub-picomole range)[3] | Low | Very High | High |
| Sample Derivatization | Not required[3] | Not required | Often required for improved ionization and separation | Often required (labeling) |
| Selectivity | High for carbohydrates | Low (non-specific) | High (mass-to-charge ratio) | High |
| Quantitative Accuracy | Good, but can be affected by PAD response drop over time[1] | Good | Good with appropriate internal standards | Good |
| Structural Information | Limited to retention time comparison | None | Provides mass and fragmentation data | Limited |
| Throughput | Moderate | Moderate | High (especially with direct infusion) | High |
HPAEC-PAD demonstrates superior performance in resolving structural isomers, a task that is challenging for other techniques.[3] While mass spectrometry offers excellent sensitivity and structural information, it often requires coupling with a chromatographic separation method to differentiate isomers. Recent collaborative studies have noted that while MALDI-TOF MS was faster, HPAEC-PAD provided significantly better precision for identifying structural isomers and for the simultaneous analysis of neutral and sialylated oligosaccharides.[4]
Validation of the HPAEC-PAD Method
Method validation is crucial to ensure that the analytical results are reliable and reproducible. The following table summarizes typical validation parameters for the HPAEC-PAD analysis of maltooligosaccharides.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 2% (intra-day), < 5% (inter-day) |
| Accuracy (Recovery) | 95-105% |
| Limit of Detection (LOD) | Low picomole range |
| Limit of Quantitation (LOQ) | 0.05 - 2.3 mg/L[6][7] |
| Specificity | High resolution of isomers confirmed with standards |
| Robustness | Stable performance with minor variations in pH, temperature, and eluent concentration |
It is important to note that the high sensitivity of the PAD can be accompanied by a decrease in stability due to the recession of the gold electrode.[1] This can be addressed through careful system maintenance and the use of an internal standard to normalize the data.[1]
Experimental Protocol for HPAEC-PAD Analysis
The following is a representative protocol for the separation of maltooligosaccharide isomers using HPAEC-PAD.
1. Sample and Standard Preparation:
-
Prepare stock solutions of maltooligosaccharide standards (e.g., maltose, maltotriose, etc.) in high-purity water (18.2 MΩ-cm).
-
Create a series of working standards by diluting the stock solutions to the desired concentrations for the calibration curve.
-
Prepare unknown samples by dissolving them in high-purity water and filtering through a 0.2 µm syringe filter to remove particulates.
2. Chromatographic System and Conditions:
-
System: A metal-free high-performance ion chromatography system is recommended to avoid contamination of the column and electrode.[8]
-
Column: Dionex CarboPac PA200 analytical column (3 x 250 mm) with a CarboPac PA200 guard column (3 x 50 mm).[5] This column is specifically designed for high-resolution separation of oligosaccharides.[5][9]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: Isocratic with an initial low percentage of B
-
2-30 min: Linear gradient to a higher percentage of B
-
30-40 min: Column wash with a high percentage of B
-
40-50 min: Re-equilibration to initial conditions
-
3. Pulsed Amperometric Detection (PAD) Settings:
-
Working Electrode: Gold disposable electrode[5]
-
Reference Electrode: Ag/AgCl
-
Waveform: A quadruple potential waveform is typically used for carbohydrate analysis.[4] This involves a sequence of potentials for detection, oxidation, and reduction to clean the electrode surface.[4]
-
E1 (detection): +0.1 V
-
E2 (oxidation): +0.7 V
-
E3 (reduction): -0.8 V
-
The duration of each potential step is optimized for the specific application.
-
Visualizing the HPAEC-PAD Workflow
The following diagram illustrates the key steps in the HPAEC-PAD analysis of maltooligosaccharides.
References
- 1. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Benchmarking the performance of different alpha-amylase assay kits using Maltopentaose hydrate
For researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and the development of therapeutics targeting alpha-amylase, the selection of a reliable and efficient assay kit is paramount. This guide provides a framework for comparing the performance of different alpha-amylase assay kits, with a specific focus on the use of Maltopentaose hydrate as a substrate. While direct comparative studies are limited, this guide offers a comprehensive overview of the key performance parameters to consider, a generalized experimental protocol for benchmarking, and illustrative data to aid in the selection process.
Key Performance Parameters for Alpha-Amylase Assay Kits
When evaluating alpha-amylase assay kits, it is crucial to consider a range of performance metrics. The following table summarizes the essential parameters and provides a template for comparing different commercial kits.
| Feature | Kit A (Example: Colorimetric pNP-based) | Kit B (Example: Alternative Colorimetric) | Kit C (Example: User-defined) |
| Assay Principle | Utilizes a chromogenic substrate like ethylidene-p-nitrophenyl-maltoheptaoside (ethylidene-pNP-G7). Alpha-amylase cleaves the substrate, and subsequent hydrolysis by α-glucosidase releases p-nitrophenol (pNP), which is measured at ~405 nm.[1] | May employ a different chromogenic substrate or a coupled enzymatic reaction leading to a detectable color change at a different wavelength. | User-defined method, potentially based on a different detection technology (e.g., fluorescence, HPLC). |
| Substrate Specificity | High specificity for alpha-amylase. The use of a defined oligosaccharide substrate like a blocked maltopentaose derivative enhances specificity over traditional starch-based assays. | Varies by manufacturer. It is important to verify the cross-reactivity with other glycosidases. | Dependent on the chosen substrate and detection method. |
| Sensitivity | Typically in the range of 0.2 mU/well or higher.[1] | Sensitivity should be determined from the manufacturer's specifications and validated experimentally. | To be determined by the user. |
| Linear Detection Range | A common linear range is between 0.3 - 50 U/L. | This is a critical parameter to check for your expected sample concentrations. | To be established through a standard curve. |
| Required Equipment | Microplate reader capable of measuring absorbance at 405 nm, calibrated pipettes, 96-well plates, and a temperature-controlled incubator. | Spectrophotometer or microplate reader compatible with the specific assay's wavelength, along with standard laboratory equipment. | Equipment will vary based on the assay design. |
| Assay Time | Typically around 30-60 minutes, including incubation steps.[1] | Varies between kits. Faster assays can be advantageous for high-throughput screening. | Dependent on the complexity of the protocol. |
| Kit Components | Usually includes assay buffer, substrate mix, a positive control (e.g., purified alpha-amylase), and a standard (e.g., nitrophenol).[1] | Components will vary. Check for the inclusion of all necessary reagents to avoid hidden costs. | All reagents and standards must be sourced and prepared by the user. |
Experimental Protocols for Benchmarking
To objectively compare different alpha-amylase assay kits, a standardized experimental protocol is essential. The following is a detailed methodology for a typical colorimetric alpha-amylase assay using a malto-oligosaccharide substrate. This can be adapted for benchmarking various commercial kits.
Materials
-
Alpha-amylase assay kits to be compared
-
Purified alpha-amylase standard of known activity
-
This compound (if not included in the kit)
-
Assay buffer (as recommended by the kit manufacturer, or a standard buffer such as 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
Microplate reader
-
96-well clear, flat-bottom plates
-
Calibrated single and multichannel pipettes
-
Incubator capable of maintaining the desired temperature (e.g., 37°C)
Methodology
-
Reagent Preparation : Prepare all reagents as instructed in the manuals of the respective assay kits. If using an external standard, prepare a stock solution of alpha-amylase in the assay buffer.
-
Standard Curve Generation :
-
Prepare a series of dilutions of the alpha-amylase standard in the assay buffer. The concentration range should cover the expected linear range of the assay.
-
For colorimetric assays based on a colored product (e.g., p-nitrophenol), prepare a standard curve of the product to convert absorbance readings to molar amounts.
-
-
Sample Preparation : Prepare your experimental samples (e.g., biological fluids, cell lysates, purified enzyme preparations) by diluting them in the assay buffer to ensure the alpha-amylase activity falls within the linear range of the assay.
-
Assay Procedure :
-
Add a specific volume of the substrate solution to each well of the 96-well plate.
-
Add the prepared standards and samples to their respective wells.
-
Include appropriate controls:
-
Blank : Assay buffer without the enzyme.
-
Negative Control : A sample known to have no alpha-amylase activity.
-
Positive Control : A known concentration of alpha-amylase.
-
-
Incubate the plate at the recommended temperature for a specific period (e.g., 30 minutes at 37°C). The incubation time should be consistent across all experiments.
-
-
Detection :
-
For endpoint assays, stop the reaction using the stop solution provided in the kit (if applicable).
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
For kinetic assays, measure the absorbance at regular intervals over a set period.[1]
-
-
Data Analysis :
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus the known concentrations of the alpha-amylase standard or the colored product.
-
Determine the alpha-amylase activity in your samples by interpolating their absorbance values on the standard curve.
-
Calculate key performance parameters such as sensitivity (limit of detection), linearity, and precision (intra- and inter-assay coefficients of variation).
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been generated.
Caption: Enzymatic cleavage of Maltopentaose by alpha-amylase.
Caption: A typical workflow for an alpha-amylase assay.
By following this guide, researchers can systematically evaluate and select the most appropriate alpha-amylase assay kit for their specific needs, ensuring accurate and reproducible results in their scientific investigations.
References
Comparative study of the binding affinity of lectins to various maltooligosaccharides
A detailed examination of the binding affinities of various lectins to a range of maltooligosaccharides reveals nuanced molecular recognition patterns. This guide provides a comparative summary of quantitative binding data, detailed experimental protocols for affinity determination, and a visual representation of a typical experimental workflow, intended for researchers, scientists, and professionals in drug development.
The interaction between lectins and carbohydrates is fundamental to numerous biological processes, ranging from cell-cell recognition and signaling to pathogen infection. Maltooligosaccharides, which are linear polymers of α-1,4-linked glucose units, serve as important model compounds for studying these interactions. Understanding the binding affinity and specificity of different lectins for this class of carbohydrates is crucial for applications in glycobiology, diagnostics, and the development of targeted therapeutics.
Comparative Binding Affinity Data
The binding affinities of lectins to maltooligosaccharides are typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for the interaction of selected lectins with various maltooligosaccharides, collated from multiple studies. It is important to note that direct comparison between different studies should be made with caution, as experimental conditions can influence the measured affinities.
| Lectin | Maltooligosaccharide | Dissociation Constant (Kd) (μM) | Experimental Method |
| Maltose-Binding Protein (E. coli) | Maltose | 0.27 ± 0.04 | Nanopore Tweezer |
| Maltotriose | Higher affinity than maltose | Nanopore Tweezer | |
| Malectin Domain | Maltose | Not specified in search results | Isothermal Titration Calorimetry |
Experimental Protocols
The determination of lectin-carbohydrate binding affinities relies on sensitive biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust methods employed for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, a maltooligosaccharide) to a macromolecule (a lectin) in solution. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS), in a single experiment.[1][2][3][4]
Methodology:
-
Sample Preparation:
-
The lectin and maltooligosaccharide solutions are prepared in the same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) at a physiological pH.
-
The concentrations of the lectin and maltooligosaccharide are precisely determined. Typically, the lectin solution is placed in the sample cell, and the maltooligosaccharide solution is loaded into the injection syringe.
-
-
ITC Experiment:
-
The experiment is performed using an isothermal titration calorimeter.
-
A series of small, sequential injections of the maltooligosaccharide solution are made into the lectin solution in the sample cell.
-
The heat released or absorbed during each injection is measured and recorded as a peak.
-
-
Data Analysis:
-
The raw data, consisting of heat changes per injection, is integrated to generate a binding isotherm.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd), R is the gas constant, and T is the absolute temperature.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (maltooligosaccharide) to a ligand (lectin) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Methodology:
-
Lectin Immobilization:
-
The lectin is immobilized on a sensor chip, typically via amine coupling or affinity capture.
-
-
Binding Analysis:
-
A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.
-
The maltooligosaccharide solution at various concentrations is injected over the sensor surface, allowing for association with the immobilized lectin.
-
A buffer-only flow is then resumed to monitor the dissociation of the maltooligosaccharide from the lectin.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU) and plotted as a sensorgram (RU vs. time).
-
The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable kinetic model.
-
The dissociation constant (Kd) is then calculated as the ratio of the rate constants (koff/kon).
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the binding affinity of a lectin to a maltooligosaccharide using Isothermal Titration Calorimetry.
Caption: Workflow for ITC-based analysis of lectin-maltooligosaccharide binding.
References
- 1. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 4. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Maltopentaose Hydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Maltopentaose hydrate, a maltooligosaccharide used in various research and diagnostic applications. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to prevent contamination and ensure personnel safety.[1]
Personal Protective Equipment (PPE): A First Line of Defense
When handling this compound in a powdered form, the primary concerns are inhalation of dust and potential eye contact. The following personal protective equipment is recommended as a minimum requirement.[2][3]
Core PPE Requirements:
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder and potential splashes.[2][4] |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact and potential contamination of the product.[2][3][5] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills and contamination.[3][4][5][6] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound ensures safety and maintains the integrity of the compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry place at room temperature, away from strong oxidizing agents.
-
-
Preparation and Handling:
-
Work in a well-ventilated area. A fume hood is not strictly necessary given its non-hazardous nature, but can be used to minimize dust inhalation.
-
Before handling, ensure all required PPE is correctly worn.
-
To minimize dust generation, avoid vigorous shaking or scooping.
-
When weighing, use a chemical spatula and handle the powder gently.
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing.
-
-
Spill Management:
-
In case of a small spill, gently sweep up the powder, avoiding dust creation. A damp paper towel can be used to wipe the area.
-
For larger spills, cordon off the area and use a dustpan and brush or a vacuum cleaner with a HEPA filter.
-
Dispose of the collected material and any contaminated cleaning supplies according to institutional guidelines.
-
-
Disposal:
-
Dispose of unused this compound and any contaminated disposable labware (e.g., weighing boats, gloves) in accordance with local, state, and federal regulations. For small quantities of this non-hazardous material, disposal in the regular laboratory waste stream may be permissible, but always confirm with your institution's environmental health and safety department.
-
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₄O₂₇ |
| Molecular Weight | 846.7 g/mol [7] |
| Appearance | White powder[8] |
| Melting Point | >168°C (decomposes)[8] |
| Solubility | Slightly soluble in water, DMSO, and Methanol[8] |
| CAS Number | 123333-77-7[1][7][9] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound, 123333-77-7 [thegoodscentscompany.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. How-to Cards: Personal Protective Equipment (PPE) [howto.lcsb.uni.lu]
- 6. umces.edu [umces.edu]
- 7. This compound | C30H54O27 | CID 16211832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Maltopentaose - CARBOEXPERT [carboexpert.com]
- 9. This compound | 123333-77-7 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
